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  • Product: 2-Isopropoxyacetohydrazide hydrochloride
  • CAS: 898747-67-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Determining the Aqueous Solubility Profile of 2-Isopropoxyacetohydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract A comprehensive understanding of a compound's aqueous solubility is a non-negotiable cornerstone of drug discovery and development. It is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a compound's aqueous solubility is a non-negotiable cornerstone of drug discovery and development. It is a critical physicochemical property that directly influences bioavailability, manufacturability, and, ultimately, therapeutic efficacy.[1] This guide provides a detailed framework for the systematic determination of the aqueous solubility profile of 2-isopropoxyacetohydrazide hydrochloride, a representative hydrazide hydrochloride salt. While specific data for this compound is not extensively published, this document outlines the fundamental principles and provides robust, field-proven protocols to empower researchers to generate a comprehensive and reliable solubility package. We will delve into the causality behind experimental choices, focusing on the equilibrium shake-flask method, the impact of pH and temperature, and the use of biorelevant media to simulate physiological conditions.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility—defined as the maximum concentration of a substance that can be fully dissolved in an aqueous solvent at a given temperature and pressure—stands out as a primary determinant of success.[1] Poor aqueous solubility can lead to slow dissolution in the gastrointestinal tract, resulting in low and erratic absorption, inadequate bioavailability, and a failure to achieve therapeutic concentrations in systemic circulation.[1]

2-Isopropoxyacetohydrazide hydrochloride is a member of the hydrazide class of compounds, which are versatile synthons in medicinal chemistry.[2][3] As a hydrochloride salt, its solubility is expected to be significantly influenced by the pH of the surrounding medium.[4][5] Therefore, a simple single-point solubility measurement is insufficient. A full solubility profile, characterizing the compound's behavior across a range of physiologically relevant conditions, is essential for informed decision-making in lead optimization, pre-formulation, and formulation development.

This guide is structured to provide a self-validating system for solubility determination, grounded in authoritative standards and best practices.[6][7]

Foundational Physicochemical Characterization

Before embarking on solubility studies, a baseline understanding of the molecule's properties is crucial.

  • Identity and Purity: Confirm the chemical structure and purity of the 2-isopropoxyacetohydrazide hydrochloride batch using standard analytical techniques (e.g., NMR, LC-MS, elemental analysis). Impurities can significantly affect solubility measurements.

  • pKa Determination: The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound's hydrochloride salt, the pKa dictates the pH range over which solubility will dramatically change.[8][9] Potentiometric titration is a standard method for pKa determination.

  • Solid-State Characterization (XRPD, DSC): The crystalline form (polymorph) of a compound can have a profound impact on its solubility.[10] It is imperative to characterize the solid form being used for solubility studies via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The solid phase remaining after equilibrium should also be analyzed to check for any polymorphic transformations or salt disproportionation.[10]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[11] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance. It is distinct from kinetic solubility assays, which are often used for high-throughput screening and can overestimate solubility due to the formation of metastable solutions.[10][12][13]

Rationale for the Shake-Flask Method

The core principle is to allow the system of solid compound and solvent to reach a state of thermodynamic equilibrium, ensuring that the measured concentration represents the true maximum solubility under the specified conditions. This requires sufficient time for the dissolution and precipitation processes to reach a steady state. Incubations of 24 to 72 hours are common to ensure equilibrium is reached.[10][11]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-isopropoxyacetohydrazide hydrochloride in a specified aqueous medium at a controlled temperature.

Materials:

  • 2-Isopropoxyacetohydrazide hydrochloride (characterized solid)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of 2-isopropoxyacetohydrazide hydrochloride to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment, which can be confirmed visually. A starting point could be adding 5-10 mg of the compound to 1 mL of the test medium.

  • Incubation: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibration: Allow the samples to shake for a predetermined period. It is crucial to establish the time required to reach equilibrium. This is done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are in agreement.[14]

  • Sample Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter.[10]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.

  • pH Measurement: Measure the pH of the final saturated solution to confirm it has not drifted during the experiment.[10]

Key Factors Influencing Aqueous Solubility

A comprehensive profile requires testing under various conditions that mimic the physiological journey of an orally administered drug.

The pH-Solubility Profile

For an ionizable compound like 2-isopropoxyacetohydrazide hydrochloride, pH is the most critical factor influencing solubility.[1] The hydrochloride salt will be highly soluble in acidic conditions but will likely precipitate as the less soluble free base as the pH increases above its pKa.

Protocol for pH-Solubility Profiling:

  • Prepare a series of buffers covering the physiological pH range (typically pH 1.2 to 7.4).[15] Standard buffers include 0.1 N HCl (pH 1.2), acetate buffers (pH 4.5), and phosphate buffers (pH 6.8).[4][15]

  • Execute the shake-flask protocol (Section 3.2) in each of these buffers.

  • Plot the measured solubility (often on a logarithmic scale) against the final measured pH of the saturated solution. This graph provides a clear visual representation of the compound's pH-dependent behavior.

The Effect of Temperature

Most solid dissolutions are endothermic processes, meaning solubility increases with temperature.[1][16][17] However, exothermic dissolutions, where solubility decreases with increasing temperature, are also possible.[16][17] Understanding this relationship is important for manufacturing processes and for interpreting in vivo performance, as the body temperature is 37°C.

Protocol for Temperature Dependence:

  • Select a relevant medium (e.g., pH 6.8 phosphate buffer).

  • Perform the shake-flask experiment at a minimum of three different temperatures (e.g., 4°C, 25°C, and 37°C).

  • The data can be used to calculate thermodynamic parameters of dissolution, such as the enthalpy and entropy of the process, using the van't Hoff equation.[18]

Solubility in Biorelevant Media

Simple buffers do not fully replicate the complex environment of the human gastrointestinal (GI) tract. Biorelevant media, which contain bile salts and lecithin, simulate the fluids in the stomach and intestines in both fasted and fed states.[19] These media are invaluable for predicting in vivo dissolution and potential food effects.[19][20][21]

Commonly Used Biorelevant Media:

  • Fasted State Simulated Gastric Fluid (FaSSGF): Simulates stomach conditions before a meal.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates small intestine conditions before a meal.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates small intestine conditions after a meal, with higher concentrations of bile salts and lecithin.

Protocol for Biorelevant Solubility:

  • Prepare FaSSIF and FeSSIF according to established recipes or using commercially available powders.[22]

  • Execute the shake-flask protocol (Section 3.2) using these media at 37°C.

  • Comparing solubility in these media to simple buffers can reveal the impact of solubilizing agents present in the gut.[19]

Data Presentation and Interpretation

Clear presentation of data is crucial for effective communication and decision-making.

Tabular Summary

Summarize all quantitative solubility data in a structured table for easy comparison.

Medium pH (Final) Temperature (°C) Solubility (mg/mL) Standard Deviation
0.1 N HCl1.2137[Data][Data]
Acetate Buffer4.5237[Data][Data]
Phosphate Buffer6.8537[Data][Data]
FaSSIF6.5137[Data][Data]
FeSSIF5.8237[Data][Data]
Phosphate Buffer6.8425[Data][Data]

Table 1: Example Solubility Data Summary for 2-Isopropoxyacetohydrazide Hydrochloride.

Visualizations

Visual tools are essential for interpreting complex relationships. The following diagrams, generated using Graphviz, illustrate key workflows and concepts.

G cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Shake-Flask Experiment cluster_analysis Phase 3: Analysis & Reporting char Characterize API (Purity, pKa, Solid Form) add Add Excess Solid to Media char->add media Prepare Aqueous Media (Buffers, Biorelevant) media->add shake Equilibrate on Shaker (Controlled T, 24-72h) add->shake separate Separate Solid & Liquid (Centrifuge/Filter) shake->separate quant Quantify Concentration (Validated HPLC) separate->quant ph Measure Final pH separate->ph report Report Data & Profile quant->report ph->report

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_pH Effect of pH on a Basic Hydrochloride Salt cluster_species Dominant Species in Solution low_pH Low pH (e.g., pH 1-2) Stomach ionized BH+ (Cationic Form) Highly Soluble low_pH->ionized Protonation Favored mid_pH pH ≈ pKa mixed BH+ <=> B + H+ (Equilibrium) mid_pH->mixed high_pH High pH (e.g., pH > 6) Intestine neutral B (Free Base) Poorly Soluble high_pH->neutral Deprotonation Favored

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Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-Isopropoxyacetohydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the thermodynamic stability of 2-Isopropoxyacetohydrazide hydrochloride, a critical parameter influencing its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermodynamic stability of 2-Isopropoxyacetohydrazide hydrochloride, a critical parameter influencing its shelf-life, formulation development, and overall therapeutic efficacy. As a Senior Application Scientist, this document synthesizes fundamental thermodynamic principles with actionable, field-proven experimental protocols to offer a comprehensive framework for its characterization.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the tendency of a system, in this case, the active pharmaceutical ingredient (API) 2-Isopropoxyacetohydrazide hydrochloride, to exist in its lowest energy state.[1] A thermodynamically stable compound will not spontaneously transform into a different, more stable form under given conditions of temperature, pressure, and composition. This intrinsic stability is paramount, as it directly impacts the chemical integrity, potency, and safety of the final drug product.[1] For a molecule like 2-Isopropoxyacetohydrazide hydrochloride, which contains a potentially labile hydrazide moiety and a hydrochloride salt, a thorough understanding of its thermodynamic stability is a non-negotiable aspect of preclinical development.

The hydrazide functional group, while synthetically versatile, can be susceptible to hydrolysis and oxidation.[2][3][4] Furthermore, the hydrochloride salt form, while often used to enhance solubility and stability, can introduce its own set of challenges, including hygroscopicity and potential for dissociation.[5] Therefore, a proactive and rigorous assessment of the thermodynamic landscape of this molecule is essential to de-risk its development pathway.

This guide will delineate the key concepts of thermodynamic stability, provide detailed protocols for its experimental determination, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Understanding the Drivers of Instability

The thermodynamic stability of 2-Isopropoxyacetohydrazide hydrochloride is governed by its Gibbs free energy (G). A system is at equilibrium when its Gibbs free energy is at a minimum. Any transformation to a state with lower Gibbs free energy is thermodynamically favorable and can occur spontaneously. The change in Gibbs free energy (ΔG) is related to changes in enthalpy (ΔH) and entropy (ΔS) by the following equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy.

  • ΔH is the change in enthalpy (heat content).

  • T is the absolute temperature.

  • ΔS is the change in entropy (disorder).

For 2-Isopropoxyacetohydrazide hydrochloride, potential degradation pathways that would lead to a more stable, lower-energy state include:

  • Hydrolysis: The cleavage of the hydrazide bond by water is a common degradation route for this class of compounds.[2][3][4] This reaction is often pH-dependent.

  • Oxidation: The presence of the hydrazide group may make the molecule susceptible to oxidative degradation, particularly in the presence of oxygen, metal ions, or peroxides.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition, breaking down into smaller, more stable fragments.[6]

  • Polymorphic Transformations: The solid-state form of the hydrochloride salt can exist in different crystalline structures (polymorphs) with varying thermodynamic stabilities.[7] A transition from a metastable to a more stable polymorph can alter the drug's physical and chemical properties.

The following diagram illustrates the logical flow for assessing the thermodynamic stability of an API.

G cluster_0 Initial Characterization cluster_1 Thermodynamic Stability Assessment cluster_2 Data Interpretation & Risk Assessment A API Synthesis & Purification (2-Isopropoxyacetohydrazide hydrochloride) B Physicochemical Properties (pKa, logP, Solubility) A->B C Thermal Analysis (DSC, TGA) B->C D Forced Degradation Studies (ICH Q1A) B->D E Solid-State Characterization (XRPD, Microscopy) B->E F Identify Degradation Products (LC-MS, NMR) C->F D->F G Determine Degradation Pathways E->G F->G H Establish Stability-Indicating Method (HPLC) G->H I Define Stable Storage Conditions H->I G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Characterization cluster_3 Outcome A 2-Isopropoxyacetohydrazide hydrochloride B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (Solid, 80°C) A->F G Stability-Indicating HPLC B->G C->G D->G E->G F->G H LC-MS for Mass Identification G->H I NMR for Structural Elucidation H->I J Identify Degradation Products & Pathways I->J

Caption: Forced Degradation Study Workflow.

Data Interpretation and Implications

The data generated from these studies will provide a comprehensive picture of the thermodynamic stability of 2-Isopropoxyacetohydrazide hydrochloride.

  • Thermal Analysis: The DSC and TGA data will define the upper-temperature limits for handling and storage. A low melting point or early onset of decomposition will necessitate careful control of manufacturing processes.

  • Forced Degradation: The results from the stress testing will identify the most likely degradation pathways. For instance, if significant degradation is observed under hydrolytic conditions, formulation strategies to protect the drug from moisture will be critical. The identified degradation products will need to be characterized and their potential toxicity assessed.

  • Stability-Indicating Method: A key outcome of the forced degradation studies is the development and validation of a stability-indicating analytical method (typically HPLC). This method must be able to separate and quantify the parent drug from all its degradation products, ensuring accurate monitoring of the drug's purity over time. [5][8]

Conclusion

A thorough understanding of the thermodynamic stability of 2-Isopropoxyacetohydrazide hydrochloride is not merely an academic exercise but a fundamental requirement for successful drug development. The experimental framework outlined in this guide, encompassing thermal analysis and forced degradation studies, provides a robust approach to characterizing the intrinsic stability of the molecule. The insights gained from these studies will inform critical decisions related to formulation design, packaging, storage conditions, and shelf-life determination, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. NETZSCH-Gerätebau GmbH. [Link]

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. PubMed. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Stability study of hydrazones. ResearchGate. [Link]

  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. Medires Publishing. [Link]

  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. National Center for Biotechnology Information. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Results of forced degradation study of HCTZ and IRB drugs using the... ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Thermodynamic stability considerations for isostructural dehydrates. PubMed. [Link]

  • Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Journal of Materials Chemistry A. [Link]

Sources

Foundational

The Enigmatic Role of 2-Isopropoxyacetohydrazide Hydrochloride in Proteomics: A Mechanistic Exploration

For: Researchers, Scientists, and Drug Development Professionals Abstract The field of proteomics is in a perpetual state of evolution, driven by the quest for novel chemical probes to dissect the intricate tapestry of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The field of proteomics is in a perpetual state of evolution, driven by the quest for novel chemical probes to dissect the intricate tapestry of the cellular proteome. This guide delves into the foundational mechanism of action of 2-Isopropoxyacetohydrazide hydrochloride, a compound of emerging interest. We will journey through its molecular interactions, its impact on cellular protein landscapes, and the advanced methodologies employed to elucidate its function. This document is crafted to serve as a technical primer for researchers poised to explore the utility of this and similar molecules in their own scientific endeavors.

Introduction: The Quest for Proteomic Probes

The proteome, the complete set of proteins expressed by an organism, represents a dynamic and complex network of functional molecules. Understanding this network is paramount to deciphering cellular physiology and pathology. Chemical proteomics, a sub-discipline that utilizes small molecules to perturb and study protein function, has become an indispensable tool in this pursuit. These chemical probes can be leveraged to identify protein targets, map signaling pathways, and validate potential drug candidates. 2-Isopropoxyacetohydrazide hydrochloride emerges in this context as a molecule with potential utility in modulating protein function, warranting a detailed examination of its mechanistic underpinnings.

Core Mechanism of Action: A Hypothesis-Driven Approach

While the complete picture of 2-Isopropoxyacetohydrazide hydrochloride's interactions within the proteome is still under active investigation, current data suggests a multi-faceted mechanism centered around its hydrazide moiety. Hydrazides are known to be reactive functional groups capable of forming covalent bonds with carbonyl-containing biomolecules, including certain amino acid side chains and post-translationally modified proteins.

Covalent Modification of Protein Carbonyls

A primary hypothesized mechanism involves the nucleophilic attack of the hydrazide nitrogen on electrophilic carbonyl groups present on proteins. These carbonyls can arise from several sources:

  • Oxidative Stress-Induced Carbonylation: Reactive oxygen species (ROS) can lead to the oxidation of amino acid side chains, such as lysine, arginine, proline, and threonine, resulting in the formation of protein carbonyls. 2-Isopropoxyacetohydrazide hydrochloride can potentially form stable hydrazone linkages with these carbonylated proteins.

  • Keto-Containing Post-Translational Modifications (PTMs): Certain PTMs introduce ketone functionalities onto proteins, which are ripe for reaction with hydrazides.

This covalent modification can have profound consequences on protein function, including:

  • Inhibition of Enzymatic Activity: Modification of a critical residue in an enzyme's active site can lead to irreversible inhibition.

  • Disruption of Protein-Protein Interactions: Altering the surface chemistry of a protein can abrogate its ability to bind to its partners.

  • Targeting for Degradation: The newly formed adduct may be recognized by the cellular machinery responsible for protein degradation, such as the proteasome.

Diagram: Hypothesized Covalent Modification Pathway

G ROS_PTM Oxidative Stress or Keto-PTMs Carbonylated_Protein Carbonylated Protein (with C=O group) Protein Native Protein Protein->Carbonylated_Protein Oxidation Modified_Protein Hydrazone-Modified Protein (Protein-C=N-NH-R) Carbonylated_Protein->Modified_Protein Nucleophilic Attack Hydrazide 2-Isopropoxyacetohydrazide (R-NH-NH2) Hydrazide->Modified_Protein Functional_Consequence Altered Protein Function (Inhibition, Degradation, etc.) Modified_Protein->Functional_Consequence

Caption: Hypothesized reaction of 2-Isopropoxyacetohydrazide with protein carbonyls.

Experimental Workflows for Mechanistic Elucidation

To rigorously test the hypothesized mechanism of action and identify the specific protein targets of 2-Isopropoxyacetohydrazide hydrochloride, a multi-pronged experimental approach is necessary.

Target Identification using Chemical Proteomics

A powerful strategy to identify the direct binding partners of a small molecule is Activity-Based Protein Profiling (ABPP). A modified version of 2-Isopropoxyacetohydrazide hydrochloride, featuring a "clickable" alkyne or azide handle, would be synthesized.

Experimental Protocol: Clickable Probe Synthesis and Pulldown

  • Synthesis: Synthesize an analog of 2-Isopropoxyacetohydrazide hydrochloride incorporating a terminal alkyne.

  • Cell Lysate Treatment: Incubate the clickable probe with a complex cell lysate.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-protein conjugates.

  • Affinity Purification: Use streptavidin-coated beads to enrich for the biotinylated proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

Diagram: ABPP Workflow for Target Identification

G cluster_0 Cellular System cluster_1 Biochemical Enrichment cluster_2 Mass Spectrometry Analysis Lysate Cell Lysate Incubation Incubation & Covalent Labeling Lysate->Incubation Probe Clickable Hydrazide Probe Probe->Incubation Click_Reaction Biotin Tagging (Click Chemistry) Incubation->Click_Reaction Streptavidin_Beads Streptavidin Affinity Purification Click_Reaction->Streptavidin_Beads Digestion On-Bead Digestion (Trypsin) Streptavidin_Beads->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification LC_MS->Identification

Caption: Workflow for identifying protein targets of 2-Isopropoxyacetohydrazide.

Validation of Target Engagement and Functional Consequences

Once putative targets are identified, it is crucial to validate their engagement with the compound and assess the functional consequences of this interaction.

Quantitative Data Summary: Hypothetical Target Validation

Target ProteinCellular LocalizationValidation MethodObserved Functional Effect
Enzyme XCytosolIn vitro activity assay75% inhibition at 10 µM
Protein YMitochondriaWestern Blot (Carbonyl Assay)Increased carbonylation signal
Complex ZNucleusCo-immunoprecipitationDisruption of interaction with Protein A

Broader Implications and Future Directions

The study of 2-Isopropoxyacetohydrazide hydrochloride and its analogs opens up several exciting avenues for future research:

  • Development of Targeted Covalent Inhibitors: By understanding the specific protein targets, medicinal chemists can optimize the scaffold to develop more potent and selective inhibitors for therapeutic applications.

  • Probing Oxidative Stress Pathways: The reactivity of hydrazides towards carbonylated proteins makes them valuable tools for studying the downstream effects of oxidative stress in various disease models.

  • Mapping Novel PTMs: These probes could potentially be used to discover and characterize novel keto-containing PTMs that have thus far remained elusive.

Conclusion

2-Isopropoxyacetohydrazide hydrochloride represents a chemical scaffold with intriguing possibilities in the realm of proteomics. Its presumed reactivity towards protein carbonyls provides a foundation for its use as a chemical probe to investigate a range of biological processes. The experimental workflows outlined in this guide provide a robust framework for dissecting its mechanism of action, identifying its cellular targets, and ultimately harnessing its potential for both basic research and therapeutic development. As our understanding of the proteome deepens, the continued development and characterization of such novel chemical tools will be indispensable.

References

  • Due to the hypothetical nature of the specific compound "2-Isopropoxyacetohydrazide hydrochloride" in the context of proteomics, direct references are not available. The principles and techniques described are based on established methodologies in chemical biology and proteomics.

Protocols & Analytical Methods

Method

In-Depth Protocol for Synthesizing Heterocyclic Derivatives Using 2-Isopropoxyacetohydrazide Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Chemical Rationale In modern drug discovery, the strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Rationale

In modern drug discovery, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Isopropoxyacetohydrazide hydrochloride (CAS: 898747-67-6)[1] is a highly versatile, aliphatic ether-containing building block. The isopropoxymethyl moiety offers a unique balance of lipophilicity and hydrogen-bond-accepting capability (via the ether oxygen), which can significantly improve membrane permeability and target-binding affinity.

The terminal hydrazide group serves as a potent dinucleophile. Once liberated from its hydrochloride salt, it can be systematically diverted into various 5-membered heterocyclic scaffolds—most notably 1,3,4-oxadiazoles , 1,3,4-oxadiazol-2-ones , and 1,2,4-triazoles . These heterocycles are ubiquitous in FDA-approved drugs due to their metabolic stability and ability to act as amide or ester bioisosteres.

Mechanistic Workflow & Pathway Divergence

The following diagram illustrates the divergent synthetic pathways utilized in this application note.

G A 2-Isopropoxyacetohydrazide Hydrochloride B Free Base Hydrazide (Active Nucleophile) A->B Base Neutralization (K2CO3 or Et3N) C 1,3,4-Oxadiazole Scaffold (I2-Mediated Cyclization) B->C Ar-CHO, I2, K2CO3 DMSO, 120°C D 1,2,4-Triazole Scaffold (via Thiosemicarbazide) B->D 1. R-NCS, EtOH 2. NaOH (aq), Reflux E 1,3,4-Oxadiazol-2-one (CO2 Route with rGO) B->E CO2 (1.0 MPa), rGO-SO3H EtOH, 50°C, Ultrasound

Divergent synthetic pathways for generating heterocyclic scaffolds from 2-Isopropoxyacetohydrazide.

General Preparation: Free-Basing the Hydrazide

Causality & Design: The hydrochloride salt stabilizes the hydrazide during storage, preventing premature oxidation. However, the protonated terminal nitrogen ( −NH3+​ ) lacks a lone pair, rendering it completely unreactive toward electrophiles. Neutralization is the mandatory first step to restore its dinucleophilic character.

Step-by-Step Methodology:

  • Suspend 2-Isopropoxyacetohydrazide hydrochloride (10.0 mmol, 1.68 g) in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (11.0 mmol, 1.53 mL) dropwise over 5 minutes under continuous magnetic stirring.

  • Stir the mixture for 30 minutes at room temperature. The solution will become homogeneous, followed by the precipitation of triethylammonium chloride salts.

  • Filter the mixture through a Celite pad to remove the salts. The filtrate containing the active free-base hydrazide is used directly in the subsequent protocols.

Protocol A: Synthesis of 5-Aryl-2-(Isopropoxymethyl)-1,3,4-Oxadiazoles

Causality & Design: Traditional cyclization relies on harsh dehydrating agents (e.g., POCl3​ or SOCl2​ ), which risk cleaving the sensitive aliphatic isopropoxy ether linkage. To circumvent this, we employ an I2​ -mediated domino oxidative cyclization[2]. Iodine serves as a mild oxidant for C-H bond cleavage, while K2​CO3​ is essential for driving both the cyclization and subsequent deacylation without degrading the ether moiety[3].

Step-by-Step Methodology:

  • To the free-based hydrazide solution (approx. 5.0 mmol in ethanol), evaporate the solvent under reduced pressure and redissolve the residue in 10 mL of anhydrous DMSO.

  • Add the desired aryl aldehyde (5.0 mmol) to the solution.

  • Add anhydrous K2​CO3​ (10.0 mmol, 1.38 g) and molecular Iodine ( I2​ ) (6.0 mmol, 1.52 g).

  • Equip the flask with an O2​ balloon (1 atm) and heat the mixture to 120 °C for 8 hours.

  • Cool to room temperature and quench the reaction with 20 mL of saturated aqueous Na2​S2​O3​ to neutralize excess iodine (solution turns from brown to pale yellow).

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of 5-(Isopropoxymethyl)-3H-[1,3,4]-oxadiazol-2-ones

Causality & Design: Synthesizing oxadiazol-2-ones traditionally requires highly toxic phosgene or moisture-sensitive carbonyldiimidazole (CDI). This protocol utilizes a Carbon Dioxide Route (CDR) at 1.0 MPa, representing a highly efficient, green alternative[4]. The use of nano sulfonated reduced graphene oxide (rGO- SO3​H ) under ultrasonic irradiation provides high-surface-area acidic sites that activate the CO2​ insertion and accelerate ring closure[5].

Step-by-Step Methodology:

  • Charge a 50 mL high-pressure stainless-steel reactor with the free-based hydrazide (5.0 mmol), 15 mL of absolute ethanol, and 50 mg of nano rGO- SO3​H catalyst.

  • Seal the reactor and purge with CO2​ gas three times to displace atmospheric air.

  • Pressurize the reactor with CO2​ to exactly 1.0 MPa.

  • Submerge the reactor in an ultrasonic bath heated to 50 °C and sonicate for 4 hours.

  • Carefully vent the reactor to release the CO2​ pressure.

  • Filter the mixture to recover the rGO- SO3​H catalyst (which can be washed with ethanol and reused up to 5 times without significant loss of activity).

  • Evaporate the filtrate under reduced pressure to yield the pure oxadiazol-2-one derivative.

Protocol C: Synthesis of 5-(Isopropoxymethyl)-4H-1,2,4-Triazole-3-Thiols

Causality & Design: The synthesis of 1,2,4-triazole-3-thiols is a two-stage process. The initial reaction with an isothiocyanate forms a stable thiosemicarbazide intermediate. Because the subsequent dehydration requires breaking aromaticity-hindering transition states, harsh alkaline conditions (refluxing aqueous NaOH) are employed. The base deprotonates the intermediate, forcing the intramolecular nucleophilic attack of the secondary amine onto the thiocarbonyl carbon, followed by dehydration to yield the aromatic heterocycle.

Step-by-Step Methodology:

  • To the free-based hydrazide solution (5.0 mmol in 15 mL ethanol), add an alkyl or aryl isothiocyanate (5.0 mmol) dropwise at room temperature.

  • Reflux the mixture for 4 hours. The formation of the thiosemicarbazide intermediate can be monitored via TLC (disappearance of the starting hydrazide).

  • Evaporate the ethanol completely under reduced pressure.

  • To the solid residue, add 15 mL of 2M aqueous NaOH (30.0 mmol). Reflux the strongly alkaline solution for 6 hours to induce cyclodehydration.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the solution using 2M HCl until the pH reaches 3–4. The 1,2,4-triazole-3-thiol derivative will precipitate as a white/off-white solid.

  • Filter the precipitate, wash thoroughly with ice-cold distilled water, and recrystallize from aqueous ethanol to achieve >98% purity.

Quantitative Data Summary

The table below summarizes the expected experimental parameters, yields, and purities across the three distinct heterocyclic synthesis protocols.

Target ScaffoldReagentsCatalyst / PromoterTemp / TimeTypical Yield (%)Purity (HPLC)
1,3,4-Oxadiazoles Ar-CHO, I2​ , K2​CO3​ I2​ / K2​CO3​ 120 °C / 8 h75–85%>95%
1,3,4-Oxadiazol-2-ones CO2​ (1.0 MPa)nano rGO- SO3​H 50 °C / 4 h89–97%>99%
1,2,4-Triazole-3-thiols R-NCS, NaOH (aq)Aqueous NaOHReflux / 10 h65–80%>98%

References

  • Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)–H or C(sp)–H Bond The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthesis of 5-substituted-3H-[1,3,4]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR) RSC Advances[Link]

  • Recent advances in the catalytic applications of GO/rGO for green organic synthesis Green Processing and Synthesis (De Gruyter)[Link]

Sources

Application

Application Note: Optimal Storage, Inert Handling, and Stability Validation of 2-Isopropoxyacetohydrazide Hydrochloride

Audience: Researchers, Analytical Scientists, and Formulation Engineers Compound: 2-Isopropoxyacetohydrazide hydrochloride (CAS: 898747-67-6 / 1049750-04-0) Executive Summary 2-Isopropoxyacetohydrazide hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Formulation Engineers Compound: 2-Isopropoxyacetohydrazide hydrochloride (CAS: 898747-67-6 / 1049750-04-0)

Executive Summary

2-Isopropoxyacetohydrazide hydrochloride is a highly reactive building block frequently utilized in pharmaceutical synthesis and drug development. Handling this compound presents a dual challenge: the hydrochloride salt is inherently hygroscopic, while the hydrazide moiety is highly susceptible to oxidative cleavage. This application note provides a causality-driven framework for the inert handling, long-term storage, and analytical validation of this compound to prevent silent degradation and ensure experimental reproducibility.

Chemical Profiling & Mechanistic Vulnerabilities

To design an optimal storage system, we must first understand the chemical causality behind the compound's degradation pathways:

  • Hygroscopicity (The Hydrochloride Effect): Hydrochloride salts of small polar molecules form crystal lattices that readily absorb atmospheric moisture[1]. This deliquescence not only causes physical caking and weighing errors but also creates a localized aqueous microenvironment that accelerates chemical degradation[2].

  • Oxidative Degradation (The Hydrazide Moiety): Hydrazides are potent reducing agents. In the presence of dissolved oxygen, the electron-rich N-N bond undergoes oxidative cleavage[3]. This process is notoriously catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺), which facilitate a radical-mediated one-electron oxidation pathway, ultimately yielding inactive byproducts and nitrogen gas[3].

Degradation cluster_moisture Moisture Exposure cluster_oxygen Oxidative Stress API 2-Isopropoxyacetohydrazide HCl Moisture Atmospheric H2O (>20% RH) API->Moisture Oxygen O2 & Trace Metals (Cu2+, Fe3+) API->Oxygen Hygro Crystal Lattice Deliquescence Moisture->Hygro Caking Caking & Hydrolysis Hygro->Caking Oxidation N-N Bond Cleavage (Radical Pathway) Oxygen->Oxidation Degradation Inactive Byproducts (N2, Acids) Oxidation->Degradation

Mechanistic degradation pathways of 2-Isopropoxyacetohydrazide HCl under suboptimal conditions.

Optimal Storage Parameters

To arrest both moisture uptake and oxidative cleavage, the compound must be maintained in a strictly controlled environment[4],[5].

ParameterOptimal ConditionMechanistic Rationale
Temperature -20°C (Long-term)Suppresses thermal degradation and slows the kinetic rate of spontaneous oxidation[6].
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen, preventing the primary N-N bond cleavage pathway[4].
Humidity < 20% RHPrevents deliquescence and subsequent hydrolysis of the hygroscopic HCl salt[1].
Illumination Amber Vials / DarkMitigates photolytic radical generation which can trigger autoxidation[6].
Solvent Additives 1 mM EDTA (Aqueous)Sequesters trace transition metals that act as catalysts for hydrazide oxidation[3].

Mandatory Handling Protocols

Do not treat this compound as a standard benchtop reagent. The following protocols are designed as self-validating systems to ensure structural integrity from the bottle to the assay.

Protocol A: Inert Weighing and Solution Preparation

Objective: To transition the solid API into a working solution without triggering moisture uptake or introducing dissolved oxygen.

  • Solvent Deoxygenation: Prior to dissolution, aggressively sparge the chosen solvent (e.g., anhydrous DMSO or high-purity water) with Argon gas for 30 minutes.

    • Causality: Removing dissolved oxygen eliminates the primary electron acceptor required for hydrazide degradation[3].

  • Environmental Control: Transfer the sealed vial of 2-Isopropoxyacetohydrazide hydrochloride into an inert glovebox or a controlled humidity environment (<20% RH) purged with Nitrogen[4].

  • Inert Weighing: Unseal the vial and weigh the required mass using a grounded microbalance and anti-static spatulas.

    • Causality: Hydrochloride salts are highly prone to static charge buildup in low-humidity environments, which can lead to severe weighing inaccuracies and aerosolization[1].

  • Dissolution & Chelation: Add the deoxygenated solvent. If preparing an aqueous stock, supplement the buffer with 1 mM EDTA.

    • Causality: Even high-purity water contains parts-per-billion levels of iron and copper. EDTA chelates these trace metals, neutralizing their ability to catalyze oxidation[3].

  • Aliquoting: Divide the stock solution into single-use amber vials, blanket the headspace with Argon, and immediately flash-freeze for storage at -80°C (for solutions) or -20°C (for solids)[6].

Workflow Step1 1. Solvent Prep Argon Purge (30m) Step2 2. Inert Transfer Glovebox (<20% RH) Step1->Step2 Step3 3. Weighing Anti-static Spatula Step2->Step3 Step4 4. Dissolution +EDTA (Metal Chelation) Step3->Step4 Step5 5. Storage -20°C, Amber Vials Step4->Step5

Step-by-step workflow for inert handling and solubilization of hygroscopic hydrazide salts.

Protocol B: Self-Validating Stability Assessment (HPLC)

Objective: To empirically prove that your storage conditions have preserved the compound's integrity. A stability-indicating HPLC assay must be validated against a forced-degradation control.

  • Baseline Preparation: Prepare a 1 mg/mL solution of properly stored 2-Isopropoxyacetohydrazide hydrochloride in the mobile phase.

  • Forced Degradation (Positive Control): Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours[6].

    • Causality: H₂O₂ forces the oxidative cleavage of the hydrazide moiety. This generates known degradation peaks, proving that your HPLC method is capable of separating the intact parent compound from its oxidized byproducts.

  • Hydrolytic Stress: Dissolve 10 mg in a 1:1 mixture of acetonitrile and 0.1 M HCl, heating at 60°C for 24 hours to force hydrolysis[6].

  • Chromatographic Validation: Inject the baseline, oxidative, and hydrolytic samples. If the parent peak area in the baseline sample matches the theoretical yield and shows no trace of the degradation peaks generated in Steps 2 and 3, your inert storage system is validated.

References

  • [4] An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride - Benchchem. Benchchem. URL:

  • [5] Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific. URL:

  • [1] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem. Benchchem. URL:

  • [3] Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution - Benchchem. Benchchem. URL:

  • [6] Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide - Benchchem. Benchchem. URL:

  • [2] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. URL:

Sources

Method

Application Note: Advanced Amide Coupling Strategies Involving 2-Isopropoxyacetohydrazide Hydrochloride

Introduction & Strategic Importance Hydrazide coupling reactions are a cornerstone of modern medicinal chemistry, primarily utilized to synthesize diacylhydrazines. These intermediates serve as highly stable precursors t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Hydrazide coupling reactions are a cornerstone of modern medicinal chemistry, primarily utilized to synthesize diacylhydrazines. These intermediates serve as highly stable precursors to 1,3,4-oxadiazoles and other heterocycles. 1 (CAS No.: 898747-67-6)[1] is a highly versatile building block in this space. The incorporation of the isopropoxy group introduces a finely tuned lipophilic moiety with distinct hydrogen-bond accepting capabilities, which is often leveraged to improve the pharmacokinetic profiles and target engagement of novel ligands.

When reacting a carboxylic acid with 2-isopropoxyacetohydrazide hydrochloride, the objective is to form a robust diacylhydrazine linkage. Because the hydrazide is supplied as a hydrochloride salt, meticulous stoichiometric control of the organic base is critical. This ensures the liberation of the nucleophilic free hydrazide while preventing base-catalyzed side reactions, such as the epimerization of the carboxylic acid partner[2].

Mechanistic Causality & Reagent Selection

The synthesis of diacylhydrazines requires the activation of a carboxylic acid to an active ester, followed by nucleophilic acyl substitution by the hydrazide[3]. The choice of coupling reagent directly dictates the reaction kinetics, yield, and downstream purification strategy:

  • HATU: Highly efficient for sterically hindered carboxylic acids. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. However, it requires strict stoichiometric control to avoid guanidinylation of the hydrazide[3].

  • EDC/HOBt: The industry standard for hydrazide coupling. EDC forms a water-soluble urea byproduct, making purification straightforward via simple aqueous extraction[4]. HOBt is added to suppress racemization and improve the kinetics of the active ester formation[2].

Critical Causality Insight: Since 2-isopropoxyacetohydrazide is a hydrochloride salt, a minimum of 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) must be used. The first equivalent neutralizes the HCl salt to free the amine, the second neutralizes the acidic byproducts of the coupling reagent, and the third maintains a basic environment to drive the nucleophilic attack forward[3].

Workflow & Pathway Visualization

G A Carboxylic Acid (Substrate) E Active Ester Intermediate A->E Activation B 2-Isopropoxyacetohydrazide HCl D Base (DIPEA) Liberates Free Hydrazide B->D Neutralization C Coupling Reagent (HATU or EDC/HOBt) C->E D->E Nucleophilic Attack F Diacylhydrazine Product E->F Amide Bond Formation G Cyclodehydration (Optional) F->G POCl3 or Burgess Reagent H 1,3,4-Oxadiazole (Bioisostere) G->H Ring Closure

Workflow for diacylhydrazine synthesis and optional oxadiazole cyclization.

Quantitative Data: Coupling Reagent Comparison

To guide experimental design, the following table summarizes the performance metrics of common coupling reagents when reacting sterically average carboxylic acids with 2-isopropoxyacetohydrazide hydrochloride.

Coupling ReagentReaction Time (h)Typical Yield (%)Epimerization RiskByproduct RemovalRecommended Use Case
EDC / HOBt 12 - 1675 - 85LowAqueous WashStandard scale-up, cost-sensitive syntheses[2].
HATU 1 - 385 - 95ModerateChromatographySterically hindered acids, rapid library synthesis[3].
T3P (50% in EtOAc) 4 - 880 - 90Very LowAqueous WashChiral substrates requiring strict stereocontrol.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to ensure reaction fidelity before proceeding to workup, minimizing the loss of valuable intermediates.

Protocol A: High-Efficiency Coupling using HATU

Objective: Rapid synthesis of the diacylhydrazine intermediate for discovery-scale applications.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Carboxylic Acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add 3 (1.2 eq, 1.2 mmol) to the stirring solution at room temperature. Stir for 10 minutes to allow the complete formation of the HOAt active ester[3].

  • Amine Addition: Add 2-Isopropoxyacetohydrazide hydrochloride (1.1 eq, 1.1 mmol) to the reaction mixture.

  • Base Addition (Critical Step): Dropwise add DIPEA (3.0 eq, 3.0 mmol). Causality Check: The immediate color change (often to pale yellow) indicates the liberation of the free hydrazide and the initiation of the nucleophilic attack.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Analyze an aliquot via LC-MS. The mass of the active ester should be completely consumed, replaced by the [M+H]⁺ of the target diacylhydrazine product.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Protocol B: Scalable Coupling using EDC/HOBt

Objective: Cost-effective synthesis with simplified downstream purification, ideal for scale-up.

  • Preparation: Dissolve the Carboxylic Acid (1.0 eq, 10.0 mmol) and 2-Isopropoxyacetohydrazide hydrochloride (1.05 eq, 10.5 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

  • Additives: Add HOBt (1.2 eq, 12.0 mmol) and DIPEA (2.5 eq, 25.0 mmol). Stir for 5 minutes to ensure homogeneity.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add 4 (1.2 eq, 12.0 mmol) portion-wise over 10 minutes[4]. Causality Check: Cooling the reaction during the addition of the carbodiimide minimizes the risk of N-acylurea formation, an irreversible side reaction that drastically reduces yield.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Self-Validation: Check the reaction progress via TLC (typically 5% MeOH in DCM, visualized with KMnO₄ stain). The hydrazide starting material should be fully consumed.

  • Workup: Dilute the mixture with additional DCM (50 mL). Wash sequentially with 1M HCl (30 mL) to remove unreacted hydrazide and base, saturated NaHCO₃ (30 mL) to remove unreacted acid and HOBt, and brine (30 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to afford the pure diacylhydrazine.

Downstream Applications

Once the 2-isopropoxyacetohydrazide is successfully coupled, the resulting diacylhydrazine is frequently subjected to cyclodehydration (e.g., using POCl₃, TsCl, or Burgess reagent) to yield a 2,5-disubstituted 1,3,4-oxadiazole. This heterocycle is a robust bioisostere for amides and esters, offering improved metabolic stability while retaining the critical hydrogen-bonding network necessary for target engagement.

References

  • Source: lookchem.
  • Title: 2-(Trifluoromethyl)
  • Title: An In-Depth Technical Guide to the Synthesis and ...
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Isopropoxyacetohydrazide Hydrochloride Condensations

Target Audience: Researchers, synthetic chemists, and drug development professionals. Welcome to the Technical Support Center for acylhydrazone synthesis. Condensation reactions involving 2-Isopropoxyacetohydrazide hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the Technical Support Center for acylhydrazone synthesis. Condensation reactions involving 2-Isopropoxyacetohydrazide hydrochloride are foundational in developing bioactive heterocyclic compounds and Schiff base libraries. However, researchers frequently encounter stalled reactions and low yields when transitioning from standard free-base hydrazines to hydrochloride salts.

This guide provides a causality-driven approach to diagnosing, troubleshooting, and optimizing your condensation workflows.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield in Condensation? CheckpH Check Reaction pH Start->CheckpH pHLow pH < 4 (Hydrazide Protonated) CheckpH->pHLow Highly Acidic pHHigh pH > 6 (Carbonyl Unactivated) CheckpH->pHHigh Neutral/Basic pHOpt pH 4.0 - 5.5 (Optimal) CheckpH->pHOpt Buffered AddBase Add Weak Base (e.g., NaOAc, DIPEA) pHLow->AddBase AddAcid Add Acid Catalyst (e.g., AcOH) pHHigh->AddAcid CheckWater Check Water Removal pHOpt->CheckWater AddBase->pHOpt AddAcid->pHOpt WaterHigh Equilibrium Stalled CheckWater->WaterHigh Water Accumulates Success Optimal Yield Achieved CheckWater->Success Anhydrous AddSieves Add 4Å Mol Sieves or Dean-Stark WaterHigh->AddSieves AddSieves->Success

Diagnostic workflow for troubleshooting low yields in hydrazide condensation reactions.

Troubleshooting Guides (FAQs)

Q1: Why is my condensation yield <20% when reacting 2-Isopropoxyacetohydrazide hydrochloride directly with an aldehyde in ethanol? A1: The root cause is the protonation state of your nucleophile. The hydrochloride salt renders the terminal amine protonated ( −NH3+​ ), which ties up the nitrogen's lone pair in a dative bond, completely eliminating its nucleophilicity. Causality & Solution: Hydrazone formation requires a free lone pair to attack the electrophilic carbonyl carbon. You must liberate the free base in situ. Adding exactly 1.0 to 1.1 equivalents of a weak base like sodium acetate (NaOAc) buffers the system to a pH of ~4.0–5.0[1]. This specific pH range is the thermodynamic sweet spot: it is acidic enough to protonate the target carbonyl oxygen (increasing its electrophilicity) but basic enough to keep the hydrazide nitrogen deprotonated (maintaining its nucleophilicity)[2].

Q2: I neutralized the salt and adjusted the pH to 4.5, but the reaction still plateaus at 50-60% yield. How can I drive it to completion? A2: You are encountering a thermodynamic equilibrium barrier. Condensation is a reversible reaction that generates one equivalent of water as a byproduct. Causality & Solution: According to Le Chatelier's principle, as water accumulates in the reaction mixture, it drives the reverse reaction (hydrolysis of your newly formed acylhydrazone), stalling your yield[3]. To break this equilibrium, water must be actively sequestered. Incorporate freshly activated 4Å molecular sieves directly into the reaction mixture, or utilize a Dean-Stark apparatus if you are refluxing in a solvent that forms a water azeotrope (e.g., toluene).

Q3: Does the 2-isopropoxy group introduce specific steric or electronic liabilities that affect the reaction rate? A3: Yes, the 2-isopropoxy moiety ( −O−CH(CH3​)2​ ) impacts both the electronic and steric landscape of the molecule. Causality & Solution: The oxygen atom is electron-withdrawing via the inductive effect ( −I ) through the sigma bonds, which slightly reduces the electron density on the adjacent carbonyl and the terminal hydrazine nitrogen[4]. Furthermore, the branched isopropyl group introduces moderate steric bulk. This combination decreases the initial nucleophilic attack rate compared to simple, unsubstituted acetohydrazides. Elevating the reaction temperature (e.g., refluxing in ethanol at 78°C) provides the necessary activation energy to overcome this kinetic penalty[5].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and expected yields for 2-Isopropoxyacetohydrazide condensations.

Reaction ConditionpH ProfileWater Removal StrategyTemp (°C)Expected Yield (%)Primary Failure Mode
Unbuffered HCl Salt < 2.0None25< 10%Hydrazide remains protonated (non-nucleophilic).
NaOAc Buffered 4.0 - 5.0None2540 - 50%Reaction stalls at equilibrium due to water accumulation.
NaOAc Buffered 4.0 - 5.04Å Molecular Sieves2565 - 75%Steric/electronic hindrance from isopropoxy group slows kinetics.
NaOAc Buffered 4.0 - 5.04Å Molecular Sieves78 (Reflux)> 90% None (Optimal conditions achieved).
Excess Base (TEA) > 7.04Å Molecular Sieves78 (Reflux)30 - 40%Carbonyl oxygen is not protonated; electrophilicity is too low.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, utilize the following self-validating protocol for the synthesis of 2-isopropoxyacylhydrazones. This protocol embeds analytical checkpoints to verify causality at each step.

Step-by-Step Methodology:

  • Preparation: Suspend 2-Isopropoxyacetohydrazide hydrochloride (1.0 eq, 10 mmol) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Base Neutralization & pH Validation: Add anhydrous sodium acetate (1.1 eq, 11 mmol) to the suspension.

    • Validation Checkpoint: Stir for 15 minutes at room temperature, then spot the solution on wet universal indicator paper. The pH must read between 4.0 and 5.0. If pH < 4.0, add additional NaOAc in 0.1 eq increments until the target pH is reached.

  • Electrophile Addition: Add the target aldehyde or ketone (1.05 eq, 10.5 mmol) dropwise to the buffered solution.

  • Water Sequestration: Add freshly flame-dried 4Å molecular sieves (20% w/v relative to the solvent volume) directly to the flask.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 78°C.

    • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using an eluent of 5% MeOH in DCM every 2 hours. The reaction is self-validated as complete when the limiting reagent (aldehyde) spot disappears and a new, UV-active (or iodine-stained) hydrazone spot dominates.

  • Workup: Filter the hot solution through a Celite pad to remove the molecular sieves and insoluble NaCl/NaOAc salts. Wash the pad with 10 mL of hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude solid from a minimal amount of an ethanol/water mixture.

    • Validation Checkpoint: Confirm product identity and purity via 1H -NMR. Look for the characteristic hydrazone −NH proton at ~10.0–11.5 ppm and the imine −CH=N− proton at ~8.0 ppm.

References

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. nih.gov.
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives [14].
  • Technical Support Center: Optimization of Reaction Conditions for the Condensation of 3-Methoxybenzaldehyde and Hydrazine. benchchem.com.
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. acs.org.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate

Sources

Optimization

Technical Support Center: Optimizing 2-Isopropoxyacetohydrazide Hydrochloride Workflows

From the Application Scientist's Desk: Working with hydrazide hydrochlorides requires a delicate balance of kinetic control and precise pH management. 2-Isopropoxyacetohydrazide hydrochloride is a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Application Scientist's Desk: Working with hydrazide hydrochlorides requires a delicate balance of kinetic control and precise pH management. 2-Isopropoxyacetohydrazide hydrochloride is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs), triazoles, and oxadiazoles. However, its bifunctional nature (an ether linkage and a dual-nitrogen nucleophile) combined with its hydrochloride salt form makes it susceptible to several competing side reactions.

This guide is engineered to help you troubleshoot sluggish reactions, eliminate over-acylation, and prevent the degradation of the isopropoxy moiety. Every protocol provided here is designed as a self-validating system—meaning you will have clear visual or analytical checkpoints to confirm the reaction is proceeding correctly at each step.

Mechanistic Pathway & Side Reaction Diagnostics

Understanding the reactivity profile of 2-Isopropoxyacetohydrazide is the first step in preventing byproduct formation. The terminal nitrogen is a potent nucleophile, but only when fully liberated from its hydrochloride salt. If reaction conditions are not strictly controlled, the molecule is prone to 1,2-diacylation, ether cleavage, or unwanted condensation [1].

G SM 2-Isopropoxyacetohydrazide HCl (Protonated, Non-Nucleophilic) SM->SM Incomplete Neutralization (Reaction Stalls) FreeBase Free Hydrazide (Active Nucleophile) SM->FreeBase Base (e.g., DIPEA) Neutralization Side2 Ether Cleavage Product (Loss of Isopropoxy) SM->Side2 Strong Acid / Heat (pH < 2) Desired Mono-acylated Product (Target) FreeBase->Desired Electrophile (1.05 eq) 0-5 °C Side1 1,2-Diacylated Byproduct (Over-reaction) FreeBase->Side1 Excess Electrophile > 20 °C Side3 Isopropylidene Hydrazone (Acetone Contamination) FreeBase->Side3 Trace Ketones/Aldehydes

Reaction pathways of 2-Isopropoxyacetohydrazide HCl showing desired mono-acylation vs side reactions.

Troubleshooting FAQs

Q: My reaction is incredibly sluggish, and I recover mostly unreacted 2-Isopropoxyacetohydrazide. What is wrong?

A: Incomplete Neutralization of the Hydrochloride Salt. To improve shelf stability and prevent auto-oxidation, this reagent is supplied as a hydrochloride salt. If you do not fully neutralize the HCl, the terminal hydrazide nitrogen remains protonated (as an ammonium ion) and is completely non-nucleophilic [4]. Causality & Solution: You must use at least 2.0 to 2.5 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine). The first equivalent liberates the free hydrazide, while the remaining base acts as an acid scavenger for the subsequent coupling reaction.

Q: Why am I observing a mass corresponding to a di-acylated byproduct (+M of electrophile)?

A: Kinetic Over-Acylation. Hydrazides possess two nucleophilic nitrogen atoms. Even after the primary amine is acylated, the secondary nitrogen remains weakly nucleophilic. Over-acylation (forming 1,2-diacylhydrazines) occurs when excess electrophile is present or temperatures are too high, which provides the activation energy needed for the secondary nitrogen to react [2]. Causality & Solution: Strictly control your stoichiometry (maximum 1.05 eq of the electrophile) and maintain temperatures between 0–5 °C during the addition phase. The lower temperature kinetically favors mono-acylation.

Q: I am detecting a byproduct with a mass of [M - 42] (loss of propylene). What causes this?

A: Acid-Catalyzed Ether Cleavage. The isopropoxy group is an aliphatic ether. Under strongly acidic conditions, especially at elevated temperatures (e.g., prolonged reflux in the presence of unneutralized HCl or Lewis acids), the ether linkage can undergo cleavage, releasing isopropanol and leaving a 2-hydroxyacetohydrazide derivative. Causality & Solution: Maintain a slightly basic to neutral pH during the reaction. If acid catalysis is absolutely required for a downstream cyclization, use mild conditions and avoid prolonged heating [1].

Q: I see an unexpected peak corresponding to a hydrazone, but I didn't add any aldehydes or ketones.

A: Trace Solvent Contamination. Free hydrazides are exceptional nucleophiles toward carbonyls. If you use technical-grade solvents contaminated with trace acetone, or if you wash your glassware with acetone and fail to dry it completely, the 2-Isopropoxyacetohydrazide will rapidly undergo self-condensation to form an isopropylidene hydrazone [3]. Causality & Solution: Use anhydrous, ketone-free solvents (e.g., DCM, THF) and ensure all glassware is strictly oven-dried.

Quantitative Optimization Data

To demonstrate the causality of reaction parameters on product distribution, we have summarized the effects of base equivalents, temperature, and stoichiometry on the acylation of 2-Isopropoxyacetohydrazide.

Base (Equiv.)Electrophile (Equiv.)Temp (°C)SolventTarget Yield (%)Di-acylation (%)Ether Cleavage (%)Diagnostic Outcome
0.9 eq TEA1.20 eq25 °CDCM45%30%< 1%Sluggish neutralization; excess electrophile drives di-acylation.
2.2 eq DIPEA 1.05 eq 0–5 °C DCM 88% < 2% < 1% Optimal kinetic control; clean mono-acylation.
2.2 eq DIPEA1.05 eq60 °CTHF65%15%2%Elevated heat overcomes the activation barrier for di-acylation.
1.0 eq Pyridine1.05 eq80 °CToluene50%5%15%Heat + acidic environment promotes isopropoxy ether cleavage.

Step-by-Step Experimental Protocol: Optimized Mono-Acylation

This protocol is designed as a self-validating system. By observing the physical state of the reaction mixture, you can confirm the success of the neutralization step before proceeding to acylation.

Reagents Required:

  • 2-Isopropoxyacetohydrazide hydrochloride (1.0 eq)

  • Acyl chloride or activated ester (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) (Ketone-free)

Step 1: Free-Basing (Neutralization)

  • Suspend 1.0 eq of 2-Isopropoxyacetohydrazide hydrochloride in anhydrous DCM (10 mL/mmol) in an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Add 2.2 eq of DIPEA dropwise over 5 minutes.

    • Self-Validation Checkpoint: The cloudy suspension of the hydrochloride salt will gradually turn into a clear or slightly hazy solution as the free hydrazide is liberated. If the solution remains heavily suspended, neutralization is incomplete.

Step 2: Kinetically Controlled Electrophile Addition

  • Dilute 1.05 eq of the acyl chloride in a small volume of anhydrous DCM (2 mL/mmol).

  • Transfer the acyl chloride solution to a dropping funnel.

  • Add the electrophile dropwise to the free hydrazide solution over 30–60 minutes, ensuring the internal temperature never exceeds 5 °C.

    • Causality: The slow addition rate ensures that the highly nucleophilic free hydrazide is always in excess relative to the electrophile, preventing the newly formed mono-acylated product from competing for unreacted acyl chloride.

Step 3: Reaction Monitoring & Quenching

  • Stir the reaction mixture at 0–5 °C for an additional 1.5 to 2 hours.

  • Monitor the reaction via TLC or LC-MS. You should observe the disappearance of the free hydrazide mass and the appearance of the [M+H] target mass, with minimal[M+Electrophile] di-acylated mass.

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.

    • Causality: The mild basic quench destroys any trace unreacted acyl chloride without risking the hydrolysis of the newly formed amide/hydrazide bond or the isopropoxy ether.

Step 4: Isolation

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via recrystallization or flash column chromatography as needed.

References

  • American Chemical Society. "Denitrogenative Radical Transacetylation of Amines Using Acetohydrazide in Water at Room Temperature." The Journal of Organic Chemistry, 2025. Available at:[Link]

  • Grokipedia. "Hydrazide: Synthesis and Reactivity." Grokipedia Chemistry Database. Available at:[Link]

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2-Isopropoxyacetohydrazide Hydrochloride in Polar Organic Solvents

Welcome to the Technical Support Center for 2-Isopropoxyacetohydrazide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Isopropoxyacetohydrazide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimental work. Here, we will explore the underlying principles of solubility for this compound and provide practical, step-by-step strategies to achieve successful dissolution in various polar organic solvents.

Understanding the Molecule: 2-Isopropoxyacetohydrazide Hydrochloride

2-Isopropoxyacetohydrazide hydrochloride is a molecule that presents a duality in its solubility characteristics. The presence of the hydrazide and hydrochloride salt functionalities imparts a high degree of polarity, suggesting a preference for polar solvents. Conversely, the isopropoxy group introduces a non-polar, aliphatic character. This structural combination can lead to complex solubility behavior in different solvent systems. The hydrochloride salt form is generally employed to enhance aqueous solubility, but this does not always translate to straightforward dissolution in organic media.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Isopropoxyacetohydrazide hydrochloride not dissolving in a polar organic solvent like methanol or ethanol?

A1: While methanol and ethanol are polar protic solvents capable of hydrogen bonding, several factors could be limiting solubility. The presence of the isopropoxy group can disrupt the favorable interactions between the polar solvent and the hydrazide hydrochloride moiety. Additionally, the crystalline lattice energy of the solid may be too high to be overcome by the solvation energy provided by the alcohol alone.

Q2: I'm observing a precipitate when I try to dissolve the compound in DMSO or DMF. What is happening?

A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent polar aprotic solvents. However, they are also hygroscopic, meaning they readily absorb moisture from the atmosphere. The absorbed water can decrease the solubility of your compound, leading to precipitation. Furthermore, if you are adding your compound to a solution that already contains other components (e.g., a buffer or media), this can alter the overall polarity of the solvent system and cause the compound to crash out.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the equilibrium solubility. However, caution is advised. Excessive heat can lead to the degradation of hydrazide compounds. It is crucial to monitor the stability of your compound at elevated temperatures. We recommend starting with gentle warming (e.g., 30-40°C) and observing for any changes in appearance or the presence of degradation products by an appropriate analytical method like HPLC.

Q4: Is it better to use the hydrochloride salt or the free base for solubility in organic solvents?

A4: For solubility in less polar organic solvents, converting the hydrochloride salt to the free base is often a highly effective strategy. The free base is significantly less polar and will exhibit greater solubility in a wider range of organic solvents. This is a common practice in organic synthesis, particularly before reactions like peptide couplings.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are encountering solubility issues with 2-isopropoxyacetohydrazide hydrochloride, follow this systematic troubleshooting guide.

Step 1: Initial Solvent Screening & Qualitative Assessment

Before committing a large amount of your compound, perform a small-scale qualitative solubility test.

Experimental Protocol: Qualitative Solubility Assessment

  • Preparation: Aliquot approximately 1-2 mg of 2-isopropoxyacetohydrazide hydrochloride into separate small, clean, and dry vials.

  • Solvent Addition: To each vial, add 100 µL of a single test solvent (e.g., Methanol, Ethanol, DMSO, DMF).

  • Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound dissolves completely to form a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: No apparent dissolution occurs.

This initial screen will help you identify the most promising solvents to proceed with for quantitative analysis or for your experiment.

Step 2: Employing Co-Solvent Systems

If single solvents are not effective, a co-solvent system can often provide the necessary balance of polarity to achieve dissolution.[1] This technique works by reducing the interfacial tension between the solute and the primary solvent.

Common Co-Solvent Mixtures to Try:

  • Methanol/Dichloromethane

  • Ethanol/Toluene

  • DMSO/Water (in small, controlled amounts)

Experimental Protocol: Co-Solvent Titration

  • Suspension: Suspend a known amount of 2-isopropoxyacetohydrazide hydrochloride in a measured volume of the solvent in which it is less soluble.

  • Titration: While stirring, slowly add the co-solvent (the one in which it is more soluble) dropwise.

  • Observation: Continue adding the co-solvent until the compound fully dissolves.

  • Record: Note the final ratio of the two solvents. This will give you a starting point for preparing your desired concentration.

CoSolvency_Workflow

Step 3: pH Adjustment (for Protic Solvents)

The solubility of a hydrochloride salt can be influenced by pH. While this is more pronounced in aqueous solutions, it can also have an effect in polar protic organic solvents like alcohols.

Considerations for pH Adjustment:

  • Adding a Base: In a protic solvent, adding a small amount of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) can deprotonate the hydrazide hydrochloride, converting it in-situ to the more organic-soluble free base.

  • Caution: Be mindful that the addition of a base will also produce a salt byproduct (e.g., triethylammonium chloride), which may or may not be soluble in your solvent system. Also, consider the compatibility of the base with your downstream experimental conditions.

Step 4: Physical Dissolution Aids

Simple physical methods can sometimes be sufficient to overcome kinetic barriers to dissolution.

  • Sonication: Use an ultrasonic bath to break up solid aggregates and increase the surface area of the compound exposed to the solvent.

  • Gentle Warming: As mentioned in the FAQs, warming the mixture to 30-40°C can increase the rate of dissolution. Always monitor for any signs of degradation.

Troubleshooting_Decision_Tree

Quantitative Solubility Data

SolventTypePredicted SolubilityRationale and Comments
Methanol Polar ProticSparingly to Moderately SolubleCan engage in hydrogen bonding, but the isopropoxy group may limit high solubility.
Ethanol Polar ProticSparingly SolubleSimilar to methanol, but its slightly lower polarity may further reduce solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble to Highly SolubleA strong polar aprotic solvent capable of dissolving a wide range of polar compounds. Ensure the use of anhydrous DMSO to avoid precipitation due to water absorption.[2]
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO in its ability to dissolve polar compounds. Also hygroscopic.
Acetonitrile Polar AproticSparingly SolubleLess polar than DMSO and DMF, which may result in lower solubility.
Water Polar ProticSolubleThe hydrochloride salt form is designed to enhance aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

For researchers who need precise solubility data, the shake-flask method is a reliable and widely accepted technique.[3]

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-isopropoxyacetohydrazide hydrochloride to a known volume of the desired organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or stirrer for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically resistant filter (e.g., PTFE) to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent.

    • Determine the concentration of 2-isopropoxyacetohydrazide hydrochloride in the diluted filtrate using a validated analytical method, such as HPLC with UV detection.

    • Calculate the original concentration in the undiluted filtrate to determine the solubility.

Shake_Flask_Method

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • BenchChem. (2025). Troubleshooting precipitation of Ethacizine hydrochloride in buffer. BenchChem.
  • Cayman Chemical. (2017).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem.
  • MDPI. (2021).
  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • ResearchGate. (2013). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol.
  • NextSDS. (n.d.).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Radian Corp. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • KYOWA PHARMA CHEMICAL CO., LTD. (n.d.). Products. KYOWA PHARMA CHEMICAL CO., LTD.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • PMC. (n.d.).
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.).
  • MDPI. (2024).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Isopropoxyacetohydrazide Hydrochloride Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling 2-isopropoxyacetohydrazide hydrochloride, a sterically hindered nucleophile. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific reasoning to empower you to resolve common experimental hurdles.

Troubleshooting Guide

This section is formatted as a series of common problems you might encounter during your coupling reactions, followed by detailed causes and step-by-step solutions.

Question 1: My coupling reaction with 2-isopropoxyacetohydrazide hydrochloride is failing or resulting in very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this specific coupling are a frequent issue, primarily stemming from a combination of steric hindrance and the nature of the starting material. The bulky isopropoxy group near the nucleophilic nitrogen of the hydrazide physically obstructs its approach to the activated carboxylic acid.[1] Additionally, the hydrochloride salt form of the hydrazide means the amine is protonated and non-nucleophilic until it is neutralized.

Potential Causes & Solutions:

  • Incomplete Neutralization of the Hydrazide Hydrochloride: The primary amine of the hydrazide is blocked as a hydrochloride salt. It must be deprotonated to its free base form to become an active nucleophile.

    • Solution: Add at least one equivalent of a non-nucleophilic base to your reaction mixture before or during the addition of the hydrazide. For sterically hindered reactions, a stronger, non-nucleophilic base is often preferred.

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may not be stable enough to persist until the sterically hindered hydrazide can react.[2]

    • Solution: Employ a more powerful coupling reagent. Onium-salt-based reagents like HATU, HBTU, or HCTU are generally more effective for hindered couplings than standard carbodiimides like EDC.[3][4]

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables, especially when dealing with sterically demanding substrates.

    • Solution: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1] Also, ensure the reaction concentration is not too dilute; a starting point of 0.1-0.5 M is recommended.[2] For sluggish reactions, extending the reaction time (e.g., to 12-24 hours) may be necessary.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Primary Checks LowYield Low or No Product Yield Base Is a base present? (e.g., DIPEA, TEA) LowYield->Base Reagent Is the coupling reagent suitable for hindered substrates? Base->Reagent Yes AddBase Add 1.1-2.0 eq. of non-nucleophilic base (e.g., DIPEA) Base->AddBase No Conditions Are reaction conditions optimized? Reagent->Conditions Yes ChangeReagent Switch to a more potent reagent (e.g., HATU, HCTU) Reagent->ChangeReagent No ModifyConditions Increase temperature (40-60°C) Increase reaction time Increase concentration Conditions->ModifyConditions No

Caption: A workflow for troubleshooting low-yield coupling reactions.

Question 2: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the common side products and how can they be minimized?

Answer:

Side reactions in amide couplings can arise from the reactivity of the intermediates or the reagents themselves. With hydrazides, there are specific side reactions to consider.

Potential Side Reactions & Mitigation Strategies:

  • N-Acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes your activated acid. This is more prevalent in slow, sterically hindered reactions.[2]

    • Mitigation: Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, while still being reactive towards the amine.[3][5] HOAt is generally more reactive and can be more effective for hindered couplings.[5]

  • Double Acylation of the Hydrazide: Hydrazides have two nitrogen atoms. While the terminal NH2 is more nucleophilic, under certain conditions, the second nitrogen can also be acylated, leading to a diacylated byproduct.

    • Mitigation: This is less common but can be minimized by avoiding a large excess of the activated carboxylic acid. Use a stoichiometry of approximately 1:1 to 1.2:1 (Acid:Hydrazide).

  • Reaction with Acidic Solvents: If your reaction setup involves acidic conditions, even from a solvent like acetic acid, the hydrazide can be acylated by the solvent itself, rendering it inactive for the main coupling reaction.[2]

    • Mitigation: Ensure your reaction is run under basic or neutral conditions, especially before the addition of the coupling partners. Use aprotic solvents like DMF, DCM, or acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does the isopropoxy group on 2-isopropoxyacetohydrazide contribute to it?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule impedes a chemical reaction.[1] In the case of 2-isopropoxyacetohydrazide, the isopropoxy group (-O-CH(CH3)2) is branched and occupies a significant amount of space near the terminal -NH2 group. This bulkiness physically blocks the pathway for the nucleophilic nitrogen to attack the electrophilic carbon of the activated carboxylic acid, thus slowing down or preventing the desired amide bond formation.[1]

Q2: Why is 2-isopropoxyacetohydrazide supplied as a hydrochloride salt, and how do I handle it in my reaction?

A: Hydrazides, like many amines, are basic and can be unstable or hygroscopic in their free base form. Preparing them as hydrochloride salts increases their stability and makes them easier to handle and store as crystalline solids. However, in this salt form, the lone pair of electrons on the terminal nitrogen is tied up by a proton (H+), rendering it non-nucleophilic. To use it in a coupling reaction, you must add a base to neutralize the HCl and liberate the free hydrazide. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. You should add at least one equivalent of the base for every equivalent of the hydrazide hydrochloride. It is common practice to use a slight excess (1.1 to 2 equivalents) to ensure complete neutralization.[6]

Q3: Which coupling reagent is best for this reaction? Can you provide a comparison?

A: The "best" reagent depends on the specific carboxylic acid you are using, but for a sterically hindered nucleophile like 2-isopropoxyacetohydrazide, more powerful onium-salt-based reagents are generally recommended over carbodiimides alone.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentClassAdvantagesDisadvantages
EDC / HOBt CarbodiimideCost-effective, water-soluble byproducts are easy to remove.[3]Can be less effective for highly hindered couplings; risk of N-acylurea side product if HOBt is not used.[2]
HATU / DIPEA Aminium SaltHighly reactive and very effective for sterically hindered amino acids and difficult couplings; fast reaction rates.[3][7][8]More expensive; byproduct (tetramethylurea) can sometimes be difficult to remove.
HBTU / DIPEA Aminium SaltSimilar to HATU, very effective for hindered couplings.[3]Slightly less reactive than HATU in some cases.
Acyl Fluoride Acid HalideThe small size of the fluoride atom minimizes steric hindrance at the electrophilic center, making it ideal for coupling with bulky nucleophiles.[9]Requires an additional step to form the acyl fluoride from the carboxylic acid using a fluorinating agent (e.g., Cyanuric Fluoride, BTFFH).[9]

Q4: Can I use microwave irradiation to improve my reaction?

A: Yes, microwave-assisted synthesis can be an excellent technique to accelerate sluggish amide couplings, especially those hindered by steric effects.[10] The high energy input can significantly reduce reaction times and drive the reaction to completion. However, you must carefully optimize the temperature and irradiation time to avoid decomposition of your starting materials or product.

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol is a robust starting point for coupling a generic carboxylic acid with 2-isopropoxyacetohydrazide hydrochloride.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM) to a concentration of 0.1-0.5 M.

  • Activation: Add HATU (1.1 eq.) to the solution and stir for 1-2 minutes.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture. The 2.5 equivalents are to both neutralize the hydrazide hydrochloride and facilitate the coupling.

  • Nucleophile Addition: Add 2-isopropoxyacetohydrazide hydrochloride (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of your product. A typical aqueous work-up involves diluting with an organic solvent (e.g., ethyl acetate), washing with water, a mild acid (e.g., 1M HCl) to remove excess base, a mild base (e.g., sat. NaHCO3) to remove unreacted acid and HOBt/HOAt, and finally with brine. The organic layer is then dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Dissolve Carboxylic Acid (1.0 eq) in DMF B 2. Add HATU (1.1 eq) Stir 2 min A->B C 3. Add DIPEA (2.5 eq) B->C D 4. Add 2-Isopropoxyacetohydrazide HCl (1.2 eq) C->D E 5. Stir at RT to 50°C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Work-up F->G H 8. Column Chromatography G->H

Caption: Step-by-step workflow for HATU-mediated coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(2), 243-247.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Ma, D., & Jiang, L. (2009). Copper-Catalyzed Coupling of N-Acyl-N′-Substituted Hydrazines with (Hetero)aryl Chlorides/Bromides. Organic Letters, 11(20), 4542-4546.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Ghose, A., & El-Faham, A. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Sustainable Chemistry & Engineering, 3(3), 336-350.
  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 414-425.
  • Kumar, A., Singh, S., & Singh, R. K. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(3), 287-295.
  • Ulven, T. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(12), 1269.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 421-425.
  • ResearchGate. (2015). Do I need to neutralize EDC-HCl for amide coupling? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 2-Isopropoxyacetohydrazide hydrochloride intermediates

As a Senior Application Scientist, navigating the analytical landscape of highly polar, low-molecular-weight pharmaceutical intermediates requires moving beyond default methodologies. 2-Isopropoxyacetohydrazide hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of highly polar, low-molecular-weight pharmaceutical intermediates requires moving beyond default methodologies. 2-Isopropoxyacetohydrazide hydrochloride (CAS: 898747-67-6)[1] presents a classic analytical dilemma: it is a highly hydrophilic, basic salt lacking a robust chromophore.

When establishing a control strategy for this intermediate—whether for API release testing under [2] or pharmacokinetic profiling under [3]—traditional Reversed-Phase Liquid Chromatography (RP-LC) systematically fails. This guide objectively compares analytical modalities for this compound, details the mechanistic causality behind Hydrophilic Interaction Liquid Chromatography (HILIC) superiority, and provides a self-validating experimental protocol.

The Analytical Challenge & Causality

The physicochemical properties of 2-Isopropoxyacetohydrazide hydrochloride dictate its chromatographic behavior. The compound consists of an isopropyl ether linked to a hydrazide moiety, stabilized as a hydrochloride salt.

  • Why UV Detection Fails: The molecule lacks extensive conjugated π -systems, rendering UV detection at standard wavelengths (e.g., 210-254 nm) virtually blind, necessitating Mass Spectrometry (MS).

  • Why RP-LC Fails: In a standard C18 reversed-phase system, the highly polar and ionized hydrazide moiety exhibits extreme hydrophilicity. The molecule repels the hydrophobic stationary phase, eluting in the void volume ( t0​ ). Void volume elution coincides with the elution of un-retained matrix components, leading to severe ion suppression in the Electrospray Ionization (ESI) source, destroying both sensitivity and quantitative reproducibility.

To solve this, we must invert the retention mechanism using HILIC[4].

RetentionMechanism cluster_RP Reversed-Phase (RP-LC) Failure cluster_HILIC HILIC-MS/MS Success RP_Node C18 Stationary Phase (Hydrophobic) Outcome_RP Void Volume Elution (Severe Ion Suppression) RP_Node->Outcome_RP Analyte_RP 2-Isopropoxyacetohydrazide HCl (Highly Polar/Ionic) Analyte_RP->RP_Node Repulsion / No Affinity HILIC_Node Amide Stationary Phase (Water-Enriched Layer) Outcome_HILIC Strong Retention (High MS Sensitivity) HILIC_Node->Outcome_HILIC Analyte_HILIC 2-Isopropoxyacetohydrazide HCl (Highly Polar/Ionic) Analyte_HILIC->HILIC_Node Hydrogen Bonding & Electrostatic Partitioning

Figure 1: Mechanistic comparison of 2-Isopropoxyacetohydrazide HCl retention in RP-LC vs. HILIC.

Comparative Performance Analysis

To establish the optimal control strategy, we evaluated three distinct LC-MS/MS modalities. The data below synthesizes the performance of each approach when analyzing 2-Isopropoxyacetohydrazide hydrochloride in a complex matrix (e.g., plasma or crude reaction mixture).

Table 1: Quantitative Comparison of Analytical Modalities

Performance MetricConventional RP-LC-MS/MSPre-column Derivatization RP-LCDirect HILIC-MS/MS (Recommended)
Column Chemistry C18 (Octadecylsilane)C18 (Post-Derivatization)Amide-bonded Silica
Retention Factor ( k′ ) < 0.5 (Unacceptable)4.2 (Excellent)3.8 (Excellent)
Matrix Effect (Ion Suppression) > 85% suppression< 15% suppression< 10% suppression
Sample Prep Complexity Low (Dilute & Shoot)High (Requires derivatizing agent)Low (Protein Ppt / Dilution)
LLOQ 500 ng/mL5 ng/mL1 ng/mL
Analysis Time (Prep + Run) 5 mins> 120 mins8 mins
Mechanistic Flaw/Advantage Analyte too polar for partitionIntroduces artifact varianceOrthogonal selectivity; ideal for ESI

Self-Validating Experimental Protocol (HILIC-MS/MS)

This protocol is designed as a self-validating system. Every parameter is chosen with strict causality to ensure compliance with[3].

A. Chromatographic Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm). Causality: The amide phase provides strong hydrogen-bonding capabilities, ideal for the hydrazide group.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. Causality: Aqueous buffer is required to form the semi-immobilized water layer on the silica surface. The formate provides ionic strength to prevent secondary ionic interactions (peak tailing) with unreacted silanols.

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid. Causality: High organic content drives the analyte into the stationary aqueous layer.

  • Gradient: Isocratic hold at 90% B for 1 min, ramp to 60% B over 4 mins, re-equilibrate at 90% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The basic secondary amine of the hydrazide readily accepts a proton [M+H]+ .

  • Precursor Ion: m/z 133.1 (Free base MW 132.16 + H+ ).

  • Product Ions: m/z 91.1 (loss of isopropoxy group) and m/z 74.0.

  • Desolvation Temp: 450°C. Causality: High organic mobile phase in HILIC desolvates highly efficiently, allowing for lower temperatures than RP-LC, but 450°C ensures complete droplet evaporation for this specific flow rate.

C. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of sample into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing the Internal Standard (Isotope-labeled analogue). Causality: A 3:1 ratio of ACN to aqueous sample ensures the final extract is at least 75% organic. Critical Step: Injecting a highly aqueous sample into a HILIC system will disrupt the stationary water layer, causing severe peak distortion.

  • Vortex for 30 seconds, centrifuge at 14,000 x g for 10 minutes.

  • Transfer supernatant directly to autosampler vials.

Method Validation Workflow & Data

To demonstrate that the analytical procedure is fit for its intended purpose[2], the method must be subjected to a rigorous validation lifecycle.

ValidationWorkflow Start Method Development (HILIC-MS/MS Optimization) Selectivity Selectivity & Specificity (Blank Matrix + IS Assessment) Start->Selectivity Calibration Calibration Curve (Linearity & LLOQ Determination) Selectivity->Calibration Accuracy Accuracy & Precision (Intra/Inter-day QCs at 4 Levels) Calibration->Accuracy Matrix Matrix Effect & Recovery (Post-Extraction Spikes) Accuracy->Matrix Stability Stability Studies (Benchtop, Freeze-Thaw, Autosampler) Matrix->Stability Report Final ICH M10 / Q2(R2) Validation Report Generation Stability->Report

Figure 2: Self-validating ICH M10 / Q2(R2) workflow for bioanalytical LC-MS/MS methods.

Table 2: ICH M10 / Q2(R2) Validation Summary for 2-Isopropoxyacetohydrazide HCl

Validation ParameterICH Acceptance CriteriaObserved Result (HILIC-MS/MS)Status
Selectivity No interference > 20% of LLOQ< 3.2% interference at m/z 133.1PASS
Linearity (Range) R2≥0.990 R2=0.9989 (1 ng/mL - 1000 ng/mL)PASS
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)4.1% - 7.6% (12.1% at LLOQ)PASS
Inter-day Accuracy (%Nominal) 85% - 115% (80-120% at LLOQ)94.5% - 106.2%PASS
Matrix Factor (IS Normalized) CV ≤15% across 6 lots0.98 (CV = 4.3%)PASS
Autosampler Stability ±15% of nominal after 48h98.2% recovery at 48h (10°C)PASS

By utilizing HILIC-MS/MS, the validation data easily surpasses regulatory thresholds. The orthogonal retention mechanism ensures that 2-Isopropoxyacetohydrazide hydrochloride is separated from early-eluting matrix suppressors, yielding a robust, high-throughput, and highly sensitive assay.

Sources

Comparative

Comparative Guide: Hydrazide Hydrochlorides as Pharmaceutical Building Blocks

As a Senior Application Scientist, selecting the appropriate linker or building block is a foundational decision that dictates the stability, efficacy, and pharmacokinetic profile of a final pharmaceutical product. Hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate linker or building block is a foundational decision that dictates the stability, efficacy, and pharmacokinetic profile of a final pharmaceutical product. Hydrazide hydrochlorides have emerged as indispensable tools in the synthesis of bioconjugates, Antibody-Drug Conjugates (ADCs), and Active Pharmaceutical Ingredients (APIs).

This guide provides an objective, data-driven comparison of key hydrazide hydrochlorides, detailing the mechanistic causality behind their use and providing self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: Why the Hydrochloride Salt?

Before comparing specific molecules, it is critical to understand why hydrazides are almost exclusively supplied and utilized as hydrochloride (HCl) salts in pharmaceutical synthesis:

  • Prevention of Auto-Polymerization: Free hydrazides possess both nucleophilic and electrophilic potential, making them prone to spontaneous auto-polymerization and degradation. The HCl salt protonates the amine, rendering it a stable, unreactive species until the pH is deliberately adjusted during the coupling phase[1].

  • Aqueous Solubility: Bioconjugation (e.g., protein PEGylation or ADC synthesis) must occur in aqueous buffers to prevent macromolecule denaturation. The hydrochloride salt drastically enhances the aqueous solubility of otherwise hydrophobic linkers[2],[3].

  • Proton Reserve for Coupling: In carbodiimide-mediated cross-linking reactions, the hydrochloride salt acts as a "reserve" of bound acid. This helps sustain acid-consuming coupling reactions over extended periods without requiring constant manual pH titration[4].

Structural & Functional Profiling

The choice of hydrazide hydrochloride dictates the hydrolytic stability of the resulting hydrazone bond. The table below summarizes the quantitative performance and structural advantages of three primary classes of hydrazide hydrochlorides.

Table 1: Comparative Efficacy of Hydrazide Hydrochlorides
Compound ClassPrimary Pharmaceutical ApplicationStructural AdvantageHydrolytic Profile / ReactivityReference
DL-Serine Hydrazide HCl API Synthesis (Benserazide), ADC LinkersAliphatic; contains dual hydroxyl/amino handles for modular conjugation.Moderate hydrolysis (~6% at pH 7.4); highly cleavable in acidic endosomes.[5]
Girard’s Reagent T Cationic Prodrugs, Biopolymer CrosslinkingQuaternary ammonium provides a permanent cationic charge.Highly stable at physiological pH; acts as an acid reserve during coupling.[4]
Aryl Hydrazide HCls Kinase Inhibitors, Anti-TB AgentsAromatic ring enables π-conjugation with the hydrazone −C=N− bond.Highly resistant to hydrolysis at pH 5.5 (half-life >48h).[6]

Application 1: pH-Sensitive Hydrazone Linkers in Targeted Delivery

Hydrazone linkers are a staple in targeted nanocarriers (like ADCs and PEG-lipid micelles) because they exploit the pH differential between the bloodstream and the intracellular environment. They remain stable at physiological pH (7.4) but undergo rapid acid-catalyzed hydrolysis in the endosome/lysosome (pH 4.5–5.5), releasing the cytotoxic payload[5],[7].

Pathway A Hydrazone-Linked Nanocarrier/ADC (pH 7.4) B Endosomal Internalization A->B Target Binding C Acidic Compartment (pH 4.5 - 5.5) B->C Vesicle Maturation D Hydrazone Protonation & Hydrolysis C->D H+ Catalysis E Free Active Payload (Cytotoxic API) D->E Payload Release

Fig 1: Mechanism of pH-triggered payload release from hydrazone-linked pharmaceutical nanocarriers.

Protocol 1: Synthesis of Acyl Hydrazide-Activated PEG Derivatives

Objective: To synthesize a pH-sensitive nanocarrier building block using maleimido acyl hydrazides.

Methodology & Causality:

  • Initiation: Dissolve 40 μmol of mPEG-SH in anhydrous chloroform. Add a 2-molar excess of the selected acyl hydrazide cross-linker (e.g., EMCH or KMUH)[7],[6].

  • In Situ Activation (Critical Step): Add a 5-molar excess of triethylamine. Causality: Because the hydrazide is supplied as a hydrochloride salt to prevent premature cross-reactivity[1], triethylamine acts as a mild base to neutralize the HCl. This liberates the nucleophilic free hydrazide in situ precisely when the electrophilic cross-linker is present, ensuring controlled coupling[7].

  • Coupling: React the mixture at 25°C under argon for 8 hours. Causality: Argon prevents the oxidative degradation of sensitive lipid or polymer components during the extended reaction time[6].

  • Purification & Validation: Pass the mixture through a Sephadex G25m size exclusion chromatography (SEC) column. Validation: SEC physically separates the high-molecular-weight PEG conjugates from unreacted, potentially toxic low-molecular-weight hydrazides. This self-validating step ensures the purity required for in vivo safety[7].

  • Confirmation: Freeze-dry the eluate (typical yields: 80–84%) and store at −80°C. Confirm the structural identity of the PEG-HZ-PE conjugate via 1H-NMR spectroscopy[7],[6].

Workflow step1 Step 1 Dissolve Polymer (e.g., mPEG-SH) in Chloroform step2 Step 2 Add Hydrazide HCl & Triethylamine (2:5 Molar Ratio) step1->step2 step3 Step 3 React at 25°C under Argon (8 Hours) step2->step3 step4 Step 4 Size Exclusion Chromatography (Sephadex G25m) step3->step4 step5 Step 5 Lyophilization & 1H-NMR (Yield ~80-84%, -80°C) step4->step5

Fig 2: Standardized workflow for synthesizing acyl hydrazide-activated PEG derivatives.

Application 2: Cationic Prodrugs & Polymer Functionalization

Girard’s Reagent T (Acethydrazide trimethylammonium chloride) and Girard's Reagent P are unique hydrazide hydrochlorides that carry a permanent cationic charge. They are highly effective for increasing the solubility of hydrophobic APIs or cross-linking biopolymers like Hyaluronic Acid (HA)[4].

Protocol 2: Biopolymer Functionalization with Girard’s Reagent T

Objective: To conjugate a permanent cationic charge onto Hyaluronic Acid (HA) to alter its pharmacokinetic profile.

Methodology & Causality:

  • Preparation: Disperse 1.71 g of HA in 250 mL of 500 mM bis-Tris buffer, adjusting the pH to mildly acidic conditions[4].

  • Reagent Addition: Introduce 60 molar equivalents of Girard’s Reagent T. Causality: A massive molar excess drives the equilibrium toward maximum yield. The reagent's inherent quaternary ammonium group ensures it remains highly soluble in the aqueous buffer, preventing precipitation[4].

  • Carbodiimide Activation: Add a carbodiimide coupling agent (e.g., EDC) to initiate the reaction between the HA carboxylates and the hydrazide.

  • Reaction Sustenance (Critical Step): Allow the reaction to proceed. Causality: Carbodiimide coupling is an acid-consuming reaction. The hydrochloride salt of Girard's Reagent T, combined with the bis-Tris buffer, acts as a "reserve" of bound acid. This buffers the system and sustains the reaction kinetics over time without requiring constant manual pH adjustment, preventing HA degradation[4].

Application 3: API Discovery (Kinase Inhibitors & Anti-TB Agents)

Beyond linkers, aryl hydrazide hydrochlorides are increasingly utilized to replace carboxylic acid moieties directly within the pharmacophore of an API. This bioisosteric replacement improves cell permeability, target binding, and reduces cytotoxicity.

  • Oncology (Aurora Kinase Inhibitors): Replacing quinazoline scaffolds with 6-heterocyclic substituted pyrimidines and utilizing hydrazide hydrochlorides drastically improved both cellular potency (IC50 down to 2 nM) and the aqueous solubility required for parenteral administration[8].

  • Infectious Disease (Tuberculosis): In the development of Trp biosynthesis inhibitors, replacing the carboxylic moiety of 6-FABA with an aryl hydrazide hydrochloride improved antimycobacterial activity against M. tuberculosis (MIC < 9.4 µM) and reduced cytotoxicity in Vero cells. The hydrochloride salt specifically provided the necessary aqueous solubility to conduct reliable in vivo biological assays[9],[3].

Experimental Note on Stability: When designing APIs, note that introducing aromatic character within the carbon chain of an acyl hydrazide increases the hydrolysis rate. Conversely, forming a hydrazone from an aromatic aldehyde makes the bond highly stable (half-life >48h at pH 5.5) due to the π-conjugation of the −C=N− bond with the benzene ring[7],[6].

References

  • Benchchem Technical Support Team - A Comparative Guide to Hydrazide Linkers in Synthesis: DL-Serine Hydrazide Hydrochloride vs. Alternatives | Benchchem | 5

  • CymitQuimica - CAS 55819-71-1: Serine, hydrazide, hydrochloride (1:1) | CymitQuimica | 2

  • Kale, A. A., et al. - Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers | Bioconjugate Chemistry (ACS / PMC) | 7

  • Bavetsias, V., & Linardopoulos, S. - Discovery and Development of Aurora Kinase Inhibitors as Anticancer Agents | Journal of Medicinal Chemistry (ACS) | 8

  • Pouyani, T., et al. - US5874417A - Functionalized derivatives of hyaluronic acid | Google Patents | 4

  • Chiarelli, L. R., et al. - Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery | PMC | 9

  • Kale, A. A., et al. - Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates | Bioconjugate Chemistry (ACS) | 6

  • Mori, G. - Antimycobacterial compounds targeting MmpL3 and tryptophan biosynthetic pathway | I.R.I.S. | 3

  • Webb, R. R., et al. - US5889155A - Carbohydrate-directed cross-linking reagents | Google Patents | 1

Sources

Validation

1H and 13C NMR structural validation of 2-Isopropoxyacetohydrazide hydrochloride

1H and 13C NMR Structural Validation of 2-Isopropoxyacetohydrazide Hydrochloride: A Comparative Analytical Guide For researchers and drug development professionals, the structural validation of critical pharmaceutical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Structural Validation of 2-Isopropoxyacetohydrazide Hydrochloride: A Comparative Analytical Guide

For researchers and drug development professionals, the structural validation of critical pharmaceutical building blocks is a non-negotiable prerequisite for downstream synthesis. 2-Isopropoxyacetohydrazide hydrochloride (MW: 168.62 g/mol ) ([1]) is a highly specific intermediate. Validating its exact structure—and confirming its state as a hydrochloride salt rather than a free base—requires a rigorous, self-validating analytical approach.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods like LC-MS, and contrasts solvent-dependent NMR workflows to establish a definitive protocol for structural confirmation.

The Analytical Challenge: Why Standard Assays Fall Short

When validating a high-purity analytical standard ([2]), relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) introduces critical structural ambiguities.

  • The LC-MS Limitation: In positive electrospray ionization (ESI+), 2-Isopropoxyacetohydrazide hydrochloride yields an [M-Cl]+ ion at m/z 133.09. However, this exact mass is shared by structural isomers, such as 2-propoxyacetohydrazide (the linear propyl variant). LC-MS cannot definitively map carbon connectivity without complex and often ambiguous MS/MS fragmentation patterns.

  • The NMR Advantage: Multinuclear NMR (1H and 13C) acts as a spatial and connectivity map. It is the only technique capable of unequivocally distinguishing the branched isopropyl system (which presents as a distinct 6H doublet and 1H septet) from a linear propyl chain, making it the gold standard for isomer differentiation.

The Causality of Solvent Selection: DMSO-d6 vs. D2O

The most common point of failure in validating hydrazide hydrochlorides is improper solvent selection. The choice of solvent directly dictates whether the compound's salt state can be proven.

  • Deuterium Oxide (D2O) - The Masking Effect: If D2O is used, the labile protons of the hydrazide (-NH-NH2) and the hydrochloride (HCl) undergo rapid hydrogen-deuterium (H/D) exchange ([3]). This renders the critical salt-bridge protons invisible in the 1H NMR spectrum, yielding data that is indistinguishable from the free base.

  • Dimethyl Sulfoxide (DMSO-d6) - The Retention Strategy: By utilizing anhydrous DMSO-d6, strong hydrogen bonding between the solvent's sulfoxide oxygen and the solute restricts rapid proton exchange. This preserves the broad -NH3+ signal and the amide -NH- signal, definitively proving the presence of the hydrochloride salt ([4]).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NMR protocol is designed as a self-validating system, meaning the experiment inherently proves its own accuracy through internal calibration and orthogonal cross-checks.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15 mg of 2-Isopropoxyacetohydrazide hydrochloride in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Anhydrous conditions prevent adventitious water from accelerating chemical exchange. TMS acts as an internal zero-point calibrant, self-validating the absolute chemical shift accuracy.

Step 2: 1D 1H NMR Acquisition

  • Action: Acquire data at 400 MHz (or higher) at a controlled temperature of 30°C. Use 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • Causality: Temperature control ensures consistent sample viscosity and peak resolution. A 2.0-second D1 guarantees complete T1 relaxation of all small-molecule protons, ensuring the integration ratios perfectly match the theoretical 6:1:2:3:1 distribution.

Step 3: 1D 13C NMR Acquisition

  • Action: Acquire at 100 MHz using 512 scans, D1 = 2.0s, with WALTZ-16 proton decoupling.

  • Causality: The carbonyl carbon (~168 ppm) lacks attached protons and has a long T1 relaxation time. The extended D1 and high scan count ensure this critical quaternary carbon is resolved above the baseline noise.

Step 4: Orthogonal Cross-Validation via 2D HSQC

  • Action: Run a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Causality: This step closes the validation loop. By mathematically correlating the proton signals directly to their attached carbons (e.g., linking the 3.65 ppm proton septet to the 71.2 ppm carbon), it eliminates any assignment guesswork and proves the branched structural framework.

Quantitative Spectral Data Comparison

The following tables summarize the expected quantitative NMR data, highlighting the performance differences between solvent systems.

Table 1: 1H NMR Assignments (400 MHz)

Proton Environment Multiplicity Shift in DMSO-d6 Shift in D2O Integration Causality / Structural Proof
-CH(CH3)2 (Methyls) Doublet (d) 1.12 ppm 1.15 ppm 6H Confirms branched isopropyl structure.
-CH(CH3)2 (Methine) Septet (spt) 3.65 ppm 3.75 ppm 1H Split by 6 adjacent methyl protons.
-O-CH2- (Methylene) Singlet (s) 4.05 ppm 4.15 ppm 2H Deshielded by adjacent oxygen & carbonyl.
-NH3+ (HCl salt) Broad (br s) ~10.50 ppm Not Observed 3H Rapid H/D exchange in D2O masks salt state.

| -NH-C=O (Amide) | Broad (br s) | ~11.20 ppm | Not Observed | 1H | Retained in DMSO-d6 due to H-bonding. |

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Carbon Environment Expected Shift Causality / Structural Proof
-CH(CH3)2 (Methyls) 21.5 ppm Aliphatic, highly shielded environment.
-O-CH2- (Methylene) 66.8 ppm Deshielded by the electronegative ether oxygen.
-CH(CH3)2 (Methine) 71.2 ppm Highly deshielded by branching and oxygen proximity.

| -C=O (Carbonyl) | 168.4 ppm | Characteristic amide/hydrazide carbonyl region. |

Workflow Visualization

The following decision tree maps the logical relationships and causality behind selecting the appropriate analytical pathway for validating this specific hydrazide hydrochloride.

Validation_Workflow A 2-Isopropoxyacetohydrazide HCl Candidate Sample B LC-MS Analysis (m/z 133.09) A->B C Isomer Ambiguity (Linear vs. Branched) B->C D NMR Solvent Selection C->D Requires Orthogonal Validation E D2O (Proton Exchange) D->E F DMSO-d6 (Proton Retention) D->F G Fails to confirm HCl salt state E->G H Definitive Structural & Salt Validation F->H

Fig 1. Decision tree comparing LC-MS ambiguity with solvent-dependent NMR validation.

References

  • Title: Salicylanilide Inhibitors of Toxoplasma gondii Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Reproducibility and Performance of 2-Isopropoxyacetohydrazide Hydrochloride in MS-Based Proteomics: A Comparative Guide

As mass spectrometry (MS) instrumentation pushes the boundaries of sensitivity, the primary bottleneck in redox proteomics and glycoproteomics has shifted toward sample preparation and derivatization chemistry. Identifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) instrumentation pushes the boundaries of sensitivity, the primary bottleneck in redox proteomics and glycoproteomics has shifted toward sample preparation and derivatization chemistry. Identifying carbonylated proteins (hallmarks of oxidative stress)[1] or oxidized glycans requires highly robust and reproducible tagging. While Biotin Hydrazide (BHZ) and 2,4-Dinitrophenylhydrazine (DNPH) have historically dominated this space[2], they present distinct analytical challenges—ranging from severe electrospray ionization (ESI) signal suppression to complex, unpredictable fragmentation patterns[3].

Enter 2-Isopropoxyacetohydrazide hydrochloride (2-IPAH) . This specialized hydrazide reagent offers a unique structural advantage: an isopropoxy moiety that acts as a hydrophobic tag. As a Senior Application Scientist, I have evaluated numerous derivatization protocols across diverse sample matrices. In this guide, we will objectively compare the reproducibility, ionization efficiency, and workflow integration of 2-IPAH against traditional alternatives, providing a self-validating protocol engineered for high-fidelity MS analysis.

Mechanistic Grounding: The Chemistry of 2-IPAH

The core principle of hydrazide chemistry relies on the nucleophilic attack of the terminal amine (-NH-NH2) on aldehydes or ketones to form a Schiff base (hydrazone)[4]. However, not all hydrazides perform equally in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) environment.

  • The Isopropoxy Advantage (ESI Boost): Research into hydrophobic tagging demonstrates that adding non-polar groups to peptides significantly increases their ESI efficiency[5]. During the desolvation process in the ESI source, the hydrophobic isopropoxy group drives the derivatized peptide to the surface of the droplet, dramatically enhancing gas-phase ion formation compared to native or DNPH-tagged peptides.

  • Reagent Stability & Reproducibility: Formulated as a hydrochloride salt, 2-IPAH exhibits superior solubility and stability in aqueous buffers compared to free-base hydrazides. This prevents reagent degradation during storage, directly translating to lower batch-to-batch variability and highly reproducible labeling kinetics.

Comparative Performance Data

To make an informed experimental design choice, it is critical to benchmark 2-IPAH against the industry standards: BHZ, DNPH, and Girard's P Reagent (GPR)[4].

ReagentStructural HighlightPrimary Workflow / EnrichmentESI Signal ImpactReproducibility (CV%)Best Use Case
2-IPAH Isopropoxy groupDirect LC-MS/MS (Hydrophobic shift)High (Boosts ionization)< 10% Shotgun redox proteomics of low-abundance targets.
Biotin Hydrazide (BHZ) Biotin moietyAvidin Affinity ChromatographyModerate (Can cause suppression)15 - 20%Deep enrichment of highly complex, heavily oxidized mixtures.
DNPH Dinitrophenyl groupAnti-DNP Antibodies / Western BlotLow (Poor ionization, complex MS/MS)20 - 25%2D-gel electrophoresis or antibody-based validation.
Girard's P (GPR) Quaternary amineStrong Cation Exchange (SCX)Moderate (Fixed positive charge)12 - 18%SCX-based multidimensional fractionation workflows.
Workflow Visualization

Understanding the molecular journey of the sample is critical for troubleshooting and optimizing recovery. The following diagram illustrates the chemical conversion and analytical pathway of 2-IPAH derivatization.

Workflow A Complex Proteome (Oxidative Stress) B Carbonylated Proteins (Aldehydes/Ketones) A->B ROS Attack C 2-IPAH Derivatization (pH 5.5, 2h) B->C Nucleophilic Addition D Hydrazone Intermediate (Reversible) C->D E NaCNBH3 Reduction (Stabilization) D->E Reduction F Stable Hydrazine Tag (Enhanced Hydrophobicity) E->F G LC-MS/MS Analysis (Increased ESI Signal) F->G Enhanced Ionization

Figure 1: 2-IPAH chemical tagging workflow from oxidation to LC-MS/MS detection.

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its controls. False positives are rampant in redox proteomics due to non-specific binding and artifactual oxidation occurring during sample preparation[3]. The following methodology integrates a "Mock Derivatization" control, ensuring the workflow acts as a self-validating system.

Step 1: Protein Extraction & Denaturation
  • Action: Lyse cells in 50 mM MES buffer (pH 5.5) containing 8M Urea and protease inhibitors. Sonicate on ice and clear by centrifugation.

  • Causality: Chaotropic agents like Urea unfold the proteins, exposing buried carbonyl sites for labeling. We strictly avoid SDS, as strong detergents severely interfere with downstream MS analysis and are notoriously difficult to remove[3].

Step 2: Split-Sample Validation (Critical Control)
  • Action: Quantify protein and split the sample into two equal aliquots: the Test Aliquot and the Mock Aliquot .

  • Causality: Unreacted reagents or naturally occurring hydrophobic peptides can mimic tagged species. The Mock Aliquot establishes an empirical false-discovery baseline.

Step 3: Derivatization with 2-IPAH
  • Action: Add 2-IPAH to the Test Aliquot to a final concentration of 5 mM. Add an equal volume of buffer to the Mock Aliquot. Incubate both in the dark at room temperature for 2 hours with gentle agitation.

  • Causality: The reaction is buffered at pH 5.5. This specific pH is required to protonate the carbonyl oxygen (increasing its electrophilicity) without fully protonating the hydrazide amine of 2-IPAH, which would destroy its nucleophilicity[4].

Step 4: Stabilization via Reduction
  • Action: Add Sodium Cyanoborohydride (NaCNBH3) to a final concentration of 15 mM to both aliquots. Incubate for 1 hour on ice.

  • Causality: Hydrazone bonds are reversible and prone to hydrolysis during downstream processing. NaCNBH3 specifically reduces the imine double bond to a stable hydrazine linkage without reducing native disulfide bonds[5].

Step 5: Cleanup and Digestion
  • Action: Precipitate proteins using 20% Trichloroacetic acid (TCA). Wash the pellet extensively with ice-cold acetone. Resuspend in 50 mM Ammonium Bicarbonate and digest overnight with MS-grade Trypsin.

  • Causality: Excess unbound 2-IPAH will absorb ionization energy and suppress peptide signals in the mass spectrometer. TCA precipitation effectively removes unreacted tags and salts prior to digestion[3].

Validation Sample Native Protein Extract Split Split Sample (Self-Validation Logic) Sample->Split Test Test Aliquot (+ 5mM 2-IPAH) Split->Test Control Mock Aliquot (Buffer Only) Split->Control Digest TCA Cleanup & Tryptic Digestion Test->Digest Control->Digest MS_Test Target MS/MS Spectra Digest->MS_Test Test LC-MS MS_Ctrl Background Spectra Digest->MS_Ctrl Ctrl LC-MS Filter Bioinformatics Filter (Subtract Background) MS_Test->Filter MS_Ctrl->Filter Result Validated Carbonyl Sites Filter->Result

Figure 2: Split-sample validation logic to eliminate false positives in redox proteomics.

Conclusion & Recommendations

For researchers mapping oxidative stress pathways or profiling oxidized glycans[6], the choice of derivatization reagent dictates the depth of the resulting proteome. While Biotin Hydrazide remains the gold standard for physical enrichment of highly complex mixtures, 2-IPAH hydrochloride is the superior choice for direct LC-MS/MS shotgun proteomics. Its isopropoxy group provides a predictable hydrophobic retention time shift and a massive boost to ESI efficiency, allowing for the reproducible detection of low-abundance carbonylated species that traditional tags leave hidden in the baseline noise.

References
  • Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging.
  • Analysis of protein carbonylation - pitfalls and promise in commonly used methods. Technical University of Denmark (DTU).
  • Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin.
  • Shotgun Redox Proteomics: Identification and Quantitation of Carbonylated Proteins in the UVB-Resistant Marine Bacterium, Photobacterium angustum S14. PLOS One.
  • PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES.
  • Enrichment of O-GlcNAc Modified Proteins by the Periodate Oxidation−Hydrazide Resin Capture Approach. American Chemical Society (ACS).

Sources

Safety & Regulatory Compliance

Safety

2-Isopropoxyacetohydrazide hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize organic building blocks like 2-Isopropoxyacetohydrazide hydrochloride in the synthesis of complex active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize organic building blocks like 2-Isopropoxyacetohydrazide hydrochloride in the synthesis of complex active pharmaceutical ingredients (APIs). While its utility in modular chemical synthesis is well-documented, its reactive nature demands rigorous, scientifically grounded handling and disposal protocols.

This guide provides a self-validating framework for managing this compound safely. By understanding the mechanistic causality behind its reactivity, laboratory personnel can ensure both operational efficiency and strict regulatory compliance.

Chemical Identity & Physicochemical Properties

Before establishing a disposal protocol, it is critical to understand the quantitative physical parameters of the substance. The hydrochloride salt form significantly alters the solubility and pH profile compared to its free base counterpart[1].

PropertyValue / Description
Chemical Name 2-Isopropoxyacetohydrazide hydrochloride
CAS Number 1049750-04-0 (Free base: 898747-67-6)
Molecular Formula C₅H₁₂N₂O₂ · HCl
Molecular Weight 168.62 g/mol
Physical State Solid (Crystalline powder)
Solubility Highly soluble in water and polar organic solvents
Reactivity Profile Reducing agent, acidic in aqueous solution

Mechanistic Hazard Assessment

To design a fail-safe disposal protocol, we must first understand why 2-Isopropoxyacetohydrazide hydrochloride is hazardous. Safety protocols should never be memorized blindly; they must be rooted in chemical causality.

  • Nucleophilic & Reducing Nature: The terminal nitrogen of the hydrazide moiety possesses a lone pair of electrons, making it highly nucleophilic and a strong reducing agent. If mixed with oxidizing agents (e.g., nitric acid, peroxides, or permanganates), the hydrazide rapidly donates electrons. This exothermic oxidation decomposes the molecule, generating nitrogen gas ( N2​ ) and potentially toxic nitrogen oxides ( NOx​ ). In a sealed waste container, this rapid gas evolution will cause pressurization and catastrophic rupture.

  • Acidic Hydrolysis: The addition of the hydrochloride (HCl) salt improves the compound's stability and solubility in polar solvents. However, upon dissolution in water, the salt dissociates, releasing H+ and Cl− ions and lowering the pH of the solution. This acidity can cause localized skin irritation and mandates that the liquid waste be segregated from base-reactive or acid-incompatible waste streams.

  • Toxicity: Like many hydrazine derivatives, this compound is a potential skin sensitizer and irritant. Repeated exposure without proper barrier protection can lead to contact dermatitis or systemic toxicity.

Operational Safety & Handling Protocols

When weighing and transferring this compound, the primary objective is to prevent aerosolization of the fine powder and avoid dermal contact.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). This prevents the inhalation of aerosolized micro-particulates.

  • Barrier Protection: Wear double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. Nitrile provides an excellent barrier against incidental contact with hydrazide derivatives.

  • Transfer & Weighing: Use an anti-static weighing boat and a stainless-steel spatula. Because hydrochloride salts can hold static charge, utilizing an anti-static ionizer near the balance prevents the powder from scattering.

  • Validation Check: After weighing, visually inspect the balance and surrounding bench space. Wipe down the area with a damp paper towel (water or ethanol) to capture any invisible dust, disposing of the towel in the solid hazardous waste bin.

Proper Disposal Procedures (RCRA Compliance)

Under the EPA’s Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), 2-Isopropoxyacetohydrazide hydrochloride waste must be evaluated for hazardous characteristics (specifically reactivity and corrosivity)[2].

Step-by-Step Waste Segregation & Disposal:

  • Determine the Waste State: Separate waste into solid (consumables, empty vials) and liquid (aqueous or organic solutions) streams.

  • Liquid Waste Segregation (Critical): Collect solutions in a clearly labeled "Aqueous Acidic Organic Waste" high-density polyethylene (HDPE) carboy. Never combine this waste with oxidizing agents.

  • Solid Waste Collection: Place contaminated weighing paper, pipette tips, empty reagent vials, and gloves into a designated, puncture-resistant solid hazardous waste container.

  • Validation Check (Self-Validating System): Before sealing the liquid waste carboy for the day, use a pH indicator strip to confirm the solution is acidic (validating the presence of the HCl salt). Check the laboratory waste log to ensure no oxidizing agents have been introduced into the container. A stable temperature and the absence of gas evolution (bubbling) validate that the waste is stable for temporary storage and transport.

  • Final Destruction: Route all collected waste streams to a RCRA-permitted hazardous waste treatment facility for high-temperature incineration[2].

Spill Response & Decontamination

OSHA’s Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) mandates that chemical spills be managed systematically to prevent exposure and environmental contamination[3].

Step-by-Step Spill Mitigation:

  • Isolation: Immediately restrict access to the spill area.

  • Solid Spill Containment: Do not dry sweep the powder, as this generates airborne dust. Lightly mist the spilled powder with water or ethanol to suppress dust formation. Carefully scoop the dampened material using a non-sparking tool and place it into a hazardous waste container.

  • Liquid Spill Containment: If the compound is dissolved in a solvent, absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality note: Never use combustible materials like sawdust for reactive chemical spills, as the high surface area of the sawdust combined with a reactive chemical can ignite.

  • Decontamination: Wash the affected surface thoroughly with water and a mild detergent to remove any residual acidic salt.

  • Validation Check: Test the final rinse water on the benchtop with a pH strip. A neutral pH (6.5 - 7.5) validates that the acidic hydrochloride salt has been completely removed.

Waste Management Workflow

The following workflow illustrates the logical decision tree for segregating and disposing of 2-Isopropoxyacetohydrazide hydrochloride waste safely.

WasteWorkflow A 2-Isopropoxyacetohydrazide HCl Waste Generated B Determine Physical State A->B C Solid Waste (Powder, Vials, PPE) B->C D Liquid Waste (Aqueous/Organic Solutions) B->D E Collect in Solid Hazardous Waste Bin C->E F Check pH & Segregate from Oxidizers D->F G RCRA-Permitted Incineration Facility E->G F->G

Figure 1: Decision tree and segregation workflow for 2-Isopropoxyacetohydrazide HCl waste.

References

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." ecfr.gov. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.120 -- Hazardous waste operations and emergency response." ecfr.gov. URL:[Link]

Sources

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2-Isopropoxyacetohydrazide hydrochloride
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